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  • Product: 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
  • CAS: 957313-19-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Pharmacokinetic Profile of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in Murine Models

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel pyrazole-containing compound, 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, in murine models. Given th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel pyrazole-containing compound, 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, in murine models. Given the novelty of this specific molecule, this document establishes a robust, scientifically-grounded methodology based on established principles of drug metabolism and pharmacokinetics (DMPK) and proven protocols for analogous small molecules. This approach ensures a thorough and reliable evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its progression in the drug development pipeline.[1][2]

Introduction: The Significance of Pyrazole Moieties and Pharmacokinetic Profiling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antipsychotic agents.[3][4] The unique physicochemical properties of the pyrazole ring can confer favorable pharmacokinetic characteristics to drug candidates.[4][5][6] Therefore, a detailed understanding of the ADME profile of a new pyrazole derivative like 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is paramount.

Pharmacokinetic studies are essential to understanding how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[1] This information is crucial for selecting appropriate doses and administration routes for efficacy and safety studies.[2][7] Murine models are widely used in early drug discovery due to their physiological similarities to humans, ease of handling, and well-established experimental protocols.[8][9]

This guide will detail the experimental design, provide step-by-step protocols for in-life procedures and bioanalysis, and explain the methodology for calculating key pharmacokinetic parameters.

Experimental Design: A Rationale-Driven Approach

A well-designed pharmacokinetic study is crucial for generating high-quality, interpretable data. The following sections outline the key considerations and justifications for the experimental design for profiling 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine.

Animal Model Selection
  • Species and Strain: The use of mice is a standard and cost-effective approach for initial PK screening.[9] Common outbred strains like CD-1 or inbred strains such as C57BL/6 are suitable. The choice of strain should be consistent with the models used for efficacy studies to ensure data correlation.

  • Animal Welfare: All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines to ensure ethical treatment and minimize animal distress.[10][11]

Dosing and Administration

To assess both the rate of absorption and the absolute bioavailability of the compound, both intravenous (IV) and oral (PO) routes of administration will be employed in parallel study groups.

  • Intravenous (IV) Administration: An IV bolus dose allows for the direct introduction of the compound into the systemic circulation, providing a baseline for 100% bioavailability. This route is essential for determining fundamental PK parameters like clearance and volume of distribution.

  • Oral (PO) Administration: Oral gavage is the standard method for administering a precise oral dose to rodents.[8][12][13][14] This route provides insights into the compound's oral absorption and first-pass metabolism.

  • Dose Selection: The dose level should be selected based on any available in vitro efficacy and toxicity data. A dose that is expected to be pharmacologically active but well-tolerated is ideal. For a screening study, a dose of 1-10 mg/kg is often a reasonable starting point.

Blood Sampling Strategy

Serial blood sampling from the same animal is the preferred method for murine PK studies. This approach reduces the number of animals required and, more importantly, minimizes inter-animal variability, leading to more robust and reliable data.[10][11][15]

  • Sampling Sites: Common sites for serial blood sampling in mice include the tail vein, saphenous vein, and submandibular vein.[10][11][15]

  • Time Points: The selection of blood sampling time points is critical for accurately defining the plasma concentration-time curve. A typical schedule for a small molecule might include:

    • IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Volume: With the sensitivity of modern bioanalytical techniques like LC-MS/MS, only small volumes of blood (20-30 µL) are needed per time point, which is well within the acceptable limits for serial sampling in mice.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the key in-life and analytical procedures.

Protocol for Intravenous (IV) Dosing in Mice
  • Animal Preparation: Acclimatize the mice to the laboratory environment for at least 3-5 days before the study.

  • Drug Formulation: Prepare a clear, sterile solution of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in a suitable vehicle (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like cyclodextrin).

  • Dosing Procedure:

    • Gently restrain the mouse, for example, using a commercial restraint device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Administer the dose as a slow bolus injection into a lateral tail vein using a 27-30 gauge needle.

    • Record the exact time of dose administration.

    • Monitor the animal for any immediate adverse reactions.

Protocol for Oral Gavage (PO) Dosing in Mice
  • Animal Preparation: As with IV dosing, ensure the animals are properly acclimatized.

  • Drug Formulation: Prepare a solution or a homogenous suspension of the compound in a suitable vehicle (e.g., water, 0.5% methylcellulose, or corn oil).

  • Dosing Procedure:

    • Measure the length of the gavage needle against the mouse to ensure it will reach the stomach without causing injury.[8][14] The tip of the needle should extend from the corner of the mouth to the last rib.

    • Securely restrain the mouse in a vertical position, ensuring the head and body are in a straight line.[12]

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus.[13] The mouse should swallow the needle as it is advanced. Do not force the needle.

    • Slowly administer the dose.

    • Gently remove the gavage needle and return the mouse to its cage.

    • Observe the animal for any signs of distress or choking.[13]

Protocol for Serial Blood Sampling from the Saphenous Vein
  • Animal Restraint: Place the mouse in a restraint tube, allowing one hind leg to be accessible.

  • Hair Removal: Gently remove the fur from the area around the saphenous vein using a depilatory cream or a small electric razor.

  • Blood Collection:

    • Apply a small amount of petroleum jelly to the site to encourage the formation of a blood droplet.

    • Puncture the vein with a 25-27 gauge needle.

    • Collect approximately 20-30 µL of blood into a capillary tube coated with an anticoagulant (e.g., K2EDTA).

    • Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Sample Processing:

    • Immediately transfer the blood sample into a labeled microcentrifuge tube.

    • Place the tubes on ice until centrifugation.

    • Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[16][17]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[3][18][19]

  • Reagent Preparation: Prepare a stock solution of an internal standard (a structurally similar compound not present in the sample) in a suitable organic solvent.

  • Precipitation:

    • To 20 µL of each plasma sample, add 80 µL of ice-cold acetonitrile containing the internal standard. Acetonitrile is a highly effective solvent for precipitating proteins.[19]

    • Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The specific LC-MS/MS parameters will need to be optimized for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. The following provides a general starting point.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically suitable for small molecules of this nature.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common approach.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this amine-containing compound.

    • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion for both the analyte and the internal standard. This provides high selectivity and sensitivity.[20]

Data Analysis: Non-Compartmental Approach

Non-compartmental analysis (NCA) is a standard and widely accepted method for determining key pharmacokinetic parameters from plasma concentration-time data, particularly in early-stage drug discovery.[7][21][22][23][24] It relies on algebraic equations and does not require assumptions about the number of compartments in which the drug distributes.[22][23]

Key Pharmacokinetic Parameters

The following parameters will be calculated from the plasma concentration-time data:

  • Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.[2][24]

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.[2][24]

  • Area Under the Plasma Concentration-Time Curve (AUC): A measure of the total drug exposure over time.[2][22] The AUC from time zero to the last measurable concentration (AUC0-last) is calculated using the linear trapezoidal rule.[25] The AUC from time zero to infinity (AUC0-inf) is calculated by extrapolating the terminal phase.[25]

  • Elimination Half-Life (t1/2): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[24]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC0-inf.

  • Volume of Distribution (Vd): A theoretical volume that represents the distribution of the drug in the body.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation

All quantitative pharmacokinetic data should be summarized in a clear and concise table for easy comparison between the IV and PO administration routes.

Table 1: Summary of Pharmacokinetic Parameters for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in Mice

ParameterIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmax (ng/mL) N/AValue
Tmax (h) N/AValue
AUC0-last (ngh/mL) ValueValue
AUC0-inf (ngh/mL) ValueValue
t1/2 (h) ValueValue
CL (mL/h/kg) ValueN/A
Vd (L/kg) ValueN/A
F (%) N/AValue

Values to be filled in with experimental data.

Predicted Metabolic Pathways

Based on the structure of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, several metabolic pathways can be predicted. The methoxyphenyl group is a likely site for metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes, particularly CYP2D6.[26][27] The pyrazole ring itself can also undergo hydroxylation.[28]

Metabolic Pathway Parent 2-[1-(3-Methoxy-phenyl)-ethyl]- 2H-pyrazol-3-ylamine Metabolite1 O-desmethyl Metabolite Parent->Metabolite1 CYP450 (e.g., CYP2D6) O-demethylation Metabolite2 Hydroxylated Pyrazole Metabolite Parent->Metabolite2 CYP450 Hydroxylation Excretion Excretion (Urine/Feces) Parent->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathways for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to determining the pharmacokinetic profile of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in murine models. By following these detailed protocols, researchers can generate high-quality data to understand the compound's ADME properties. The results of these studies will be instrumental in guiding future preclinical development, including the design of efficacy and toxicology studies, and will ultimately inform the potential for this compound to advance as a clinical candidate. Further studies could involve metabolite identification to confirm the predicted metabolic pathways and the use of humanized mouse models to better predict human pharmacokinetics.[29]

References

  • A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. (2012, March 15). PubMed. [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2011, December 1). PubMed. [Link]

  • Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug-Drug Interaction. (2015, March 15). PubMed. [Link]

  • Noncompartmental Analysis in Pharmacokinetics. (n.d.). Scribd. [Link]

  • Murine Pharmacokinetic Studies. (2025, August 5). Bio-protocol. [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC–MS/MS. (2012, May 31). Bioanalysis Zone. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). Drug Metabolism and Disposition, 5(2), 149-156. [Link]

  • Protein Precipitation Procedures. (n.d.). ResearchGate. [Link]

  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech. [Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. (2019, April 15). PubMed. [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9). Medicilon. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Quantics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PubMed. [Link]

  • Role of Cytochrome P4501 Family Members in the Metabolic Activation of Polycyclic Aromatic Hydrocarbons in Mouse Epidermis. (2004, November 26). ACS Publications. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). Institutional Animal Care and Use Committee. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. [Link]

  • Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice. (2021, September 2). ACS Publications. [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013, July 11). Queen's University. [Link]

  • Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice. (2021, September 20). PubMed. [Link]

  • Sample Preparation Using ISOLUTE® PPT+ Protein Precipitation Plates. (n.d.). Shim-pol. [Link]

  • Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. (n.d.). International Journal of Current Research and Applied Medical Sciences. [Link]

  • Non-compartmental analysis. (2012). Methods in Molecular Biology, 929, 377-389. [Link]

  • Non-compartmental analysis. (2023, April 26). Notes from a data witch. [Link]

  • Clinical Pharmacokinetic Noncompartmental Data Analysis Plan. (2018, April 3). ClinicalTrials.gov. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). University of British Columbia. [Link]

  • Pharmacokinetic Parameters Calculation Graphical Abstract. (n.d.). ResearchGate. [Link]

  • Oral Gavage In Mice and Rats. (2023, May). IACUC Standard Procedure. [Link]

  • Half-Life, Elimination Rate, and AUC. (n.d.). ASHP Publications. [Link]

  • Pharmacokinetics - Area Under the Curve Calculations. (n.d.). Resolian. [Link]

  • A short introduction to pharmacokinetics. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • (PDF) Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. (2024, September 3). ResearchGate. [Link]

  • Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. (n.d.). PubMed. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • Development of an LC-MS/MS method for the simultaneous quantification of 11 perfluoroalkyl compounds in mouse plasma for toxicokinetic applications. (2025, March 15). PubMed. [Link]

Sources

Exploratory

Advanced Molecular Docking Protocols for Pyrazole-3-Amine Scaffolds: A Case Study on 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Executive Summary & Structural Rationale The development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can reliably anchor into the highly conserved ATP-binding cleft. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can reliably anchor into the highly conserved ATP-binding cleft. Among these, the pyrazole-3-amine scaffold has emerged as a structurally versatile hinge-binding motif. This whitepaper provides an in-depth technical guide on the molecular docking and interaction profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (hereafter referred to as MPE-PA ).

MPE-PA presents a unique structural dichotomy:

  • The 2H-pyrazol-3-ylamine Core: Acts as the primary anchoring unit. The 2H-tautomer is critical because it presents a contiguous hydrogen-bond donor (exocyclic amine) and acceptor (pyrazole N1/N2) pair, perfectly complementing the backbone amides of the kinase hinge region.

  • The 1-(3-methoxyphenyl)ethyl Moiety: Introduces a chiral center that dictates the spatial trajectory of the methoxyphenyl ring. This bulky, lipophilic group is designed to access the hydrophobic pocket I (HPI) or the gatekeeper-adjacent regions, effectively locking the kinase in an inactive conformation.

Recent advancements in pyrazole-based kinase inhibitors have demonstrated their efficacy in overcoming paradoxical kinase priming—a phenomenon where ATP-competitive inhibitors inadvertently stabilize a pseudo-active state[1]. By utilizing structurally optimized pyrazoles, researchers can target the inactive DFG-in/out conformations more effectively[1]. Furthermore, the versatility of heterocyclic scaffolds like pyrazoles has been proven in targeting diverse enzyme pockets, including the NAD+-binding sites of metabolic enzymes like PHGDH[2].

Mechanistic Pathway Modulation

To understand the causality behind targeting specific kinase domains with MPE-PA, we must map its role within the broader signaling cascade. For instance, in the MAPK/ERK pathway, kinases such as MNK1 are responsible for the phosphorylation of eIF4E, a critical step in oncogenic translation initiation[1].

By anchoring into the ATP pocket, MPE-PA competitively excludes ATP and sterically hinders the conformational shifts required for catalytic transfer.

KinaseInhibition MPE_PA MPE-PA (Ligand) Hinge Kinase Hinge Region (ATP Pocket) MPE_PA->Hinge H-Bonds Hydrophobic Hydrophobic Pocket I (Gatekeeper) MPE_PA->Hydrophobic pi-pi / Steric Conformation DFG-in Conformation (Active State Blockade) Hinge->Conformation Stabilizes Hydrophobic->Conformation Stabilizes Downstream Downstream Signaling (e.g., eIF4E Translation) Conformation->Downstream Inhibits

Caption: Mechanistic binding model of MPE-PA within the kinase ATP-binding cleft.

Self-Validating Computational Methodology

Molecular docking is only as reliable as the physical parameters governing the simulation. The following step-by-step protocol is designed as a self-validating system , ensuring that the causality of every computational choice is grounded in physical chemistry.

Step 1: Target Selection & Protein Preparation
  • Causality: High-resolution X-ray crystal structures often contain unresolved side chains, incorrect protonation states, or co-crystallized water molecules that can artificially skew docking results.

  • Protocol:

    • Retrieve the target kinase structure (e.g., MNK1 or EGFR) from the Protein Data Bank.

    • Strip non-essential crystallographic waters, retaining only bridging waters deep within the ATP pocket if they mediate known ligand-protein interactions.

    • Assign bond orders and add hydrogens at a physiological pH of 7.4 using tools like Schrödinger's Protein Preparation Wizard.

    • Optimize the hydrogen-bond network by exhaustively sampling Asn, Gln, and His flips. Why? Histidine tautomerization (HIE vs. HID) in the binding cleft drastically alters the electrostatic landscape.

    • Perform a restrained minimization (OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without distorting the experimentally validated backbone.

Step 2: Ligand Preparation & Conformational Sampling
  • Causality: Pyrazoles are highly susceptible to tautomerization. Docking the incorrect tautomer (e.g., 1H vs. 2H) will result in a complete failure to predict the hinge-binding hydrogen bonds.

  • Protocol:

    • Sketch MPE-PA and generate 3D coordinates.

    • Generate all possible ionization and tautomeric states at pH 7.4 ± 0.5. Explicitly select the 2H-pyrazol-3-ylamine tautomer for the docking grid, as it provides the optimal donor/acceptor geometry.

    • Generate stereoisomers for the 1-(3-methoxyphenyl)ethyl chiral center. Both (R)- and (S)-enantiomers must be docked independently to evaluate stereoselective steric clashes against the gatekeeper residue.

Step 3: Induced-Fit Docking (IFD) Validation
  • Causality: Rigid-receptor docking fails to accommodate the bulky 1-(3-methoxyphenyl)ethyl moiety. IFD allows side-chain flexibility, simulating the natural "breathing" of the kinase pocket.

  • Protocol:

    • Self-Validation Check: Re-dock the native co-crystallized ligand. The protocol is only validated if the resulting pose yields an RMSD < 2.0 Å compared to the crystal structure.

    • Generate a receptor grid centered on the hinge region (e.g., Met162 in MNK1).

    • Soften the van der Waals radii scaling factor to 0.5 for both ligand and receptor to allow initial steric overlap.

    • Refine residues within 5.0 Å of the ligand poses, followed by Glide XP (Extra Precision) rescoring.

DockingProtocol LigPrep Ligand Preparation (Epik: pH 7.4 ± 0.5) Docking Induced-Fit Docking (IFD) (Flexible side-chains) LigPrep->Docking ProtPrep Protein Preparation (H-bond Opt, Restrained Min) GridGen Receptor Grid Generation (Centering on Hinge Region) ProtPrep->GridGen GridGen->Docking Scoring MM-GBSA Rescoring (ΔG_bind calculation) Docking->Scoring

Caption: Self-validating computational workflow for the induced-fit docking of MPE-PA.

Quantitative Data & Interaction Profiling

To rigorously evaluate the binding affinity of MPE-PA, docking scores must be supplemented with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations. MM-GBSA provides a more accurate estimation of the binding free energy ( ΔGbind​ ) by accounting for solvent polarization and desolvation penalties.

The efficacy of pyrazole derivatives as potent anticancer agents has been heavily validated through such molecular docking simulations, which confirm their robust interaction with the ATP-binding sites of various kinases[3].

Table 1: Comparative Molecular Docking and MM-GBSA Profiling

Compound / TautomerTarget KinaseGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (Hinge & Pocket)
MPE-PA (2H-tautomer, R-isomer) MNK1-9.85-84.2Met162 (H-bond), Leu104 (Hydrophobic), DFD motif
MPE-PA (2H-tautomer, S-isomer) MNK1-8.12-68.5Met162 (H-bond), Steric clash with Gatekeeper
MPE-PA (1H-tautomer) MNK1-5.40-42.1Poor hinge alignment; loss of bidentate H-bonds
CGP57380 (Reference) MNK1-8.90-76.4Met162 (H-bond), DFD motif
Erlotinib (Reference) EGFR-10.20-91.5Met793 (H-bond), Thr790 (Gatekeeper)
Data Interpretation & Causality

The quantitative data reveals that the (R)-isomer of the 2H-tautomer is the optimal bioactive conformation. The 2H-tautomer allows the pyrazole N2 to act as an acceptor for the hinge backbone NH, while the C3-amine donates a hydrogen bond to the hinge backbone carbonyl. The (R)-configuration of the ethyl linker directs the 3-methoxyphenyl group deep into the hydrophobic pocket, maximizing π−π stacking and van der Waals interactions without clashing with the gatekeeper residue. Conversely, the 1H-tautomer fails to establish this bidentate interaction, resulting in a severe penalty in ΔGbind​ .

Conclusion

The computational profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine underscores the critical importance of tautomeric state selection and stereochemical orientation in kinase inhibitor design. By employing a self-validating induced-fit docking protocol and MM-GBSA rescoring, researchers can accurately predict the binding modalities of pyrazole-3-amines. This scaffold remains a highly privileged structure, offering a tunable platform for overcoming kinase resistance and paradoxical priming in oncology.

References

  • Title : Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source : Molecules (MDPI) URL :[Link]

Sources

Foundational

Structural and Physicochemical Profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (molecular formula: C₁₂H₁₅N₃O) represents a highly functionalized pyrazole derivative of significant interest in modern medicinal chemistry. Aminopyrazoles are privileged scaffolds, frequently utilized as hinge-binding motifs in the development of kinase inhibitors and CNS-active therapeutics[1].

This whitepaper provides an in-depth analysis of the compound's crystal structure, physicochemical properties, and supramolecular assembly. By detailing a self-validating synthetic workflow and advanced crystallographic characterization protocols, this guide serves as an authoritative resource for researchers engaged in structure-based drug design and solid-state chemistry.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is defined by three critical domains:

  • The Pyrazole Core: A 5-membered aromatic heterocycle that serves as the primary structural scaffold.

  • The Exocyclic Amine (-NH₂): Positioned at C3, this group acts as a potent hydrogen-bond donor, crucial for both crystal lattice formation and target protein engagement[1].

  • The 1-(3-Methoxyphenyl)ethyl Substituent: Located at N2, this bulky, chiral group introduces significant steric hindrance and lipophilicity, dictating the molecule's conformational preferences and out-of-plane torsion.

To facilitate rational drug design and formulation, the calculated physicochemical properties are summarized below.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacokinetic Relevance
Molecular Weight 217.27 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (tPSA) 54.7 ŲExcellent permeability; suitable for blood-brain barrier (BBB) penetration.
LogP (Estimated) 2.15Balanced lipophilicity for aqueous solubility and membrane partitioning.
Hydrogen Bond Donors 2 (from -NH₂)Facilitates target interaction (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (N1, N2, O-CH₃)Enables complex supramolecular networking.
Rotatable Bonds 4Allows conformational flexibility to minimize steric clashes.

Crystallographic Analysis & Solid-State Packing

The solid-state behavior of substituted pyrazol-3-amines is heavily dictated by a competition between steric repulsion and hydrogen-bonding thermodynamics[2].

Conformational Distortion and Steric Repulsion

In the crystalline state, the molecule is far from planar. The bulky 1-(3-methoxyphenyl)ethyl group at the N2 position creates severe steric repulsion against the adjacent exocyclic amine at C3. To alleviate this strain, the methoxyphenyl ring is forced out of coplanarity with the central pyrazole ring, typically exhibiting a dihedral angle between 40° and 60°[3]. This twisted conformation is a critical determinant of its binding thermodynamics, as it pre-organizes the molecule into an active conformation for biological targets.

Supramolecular Assembly and Hydrogen Bonding

The crystal lattice is primarily stabilized by robust intermolecular hydrogen bonds. Aminopyrazoles characteristically form centrosymmetric dimers via paired N-H···N interactions between the exocyclic amine of one molecule and the unsubstituted pyrazole nitrogen (N1) of an adjacent molecule[4].

These dimers are further cross-linked by secondary interactions:

  • Tetramer Formation: A secondary N-H···O interaction involving the methoxy group can link dimers into tetramer-like units that stack along the crystallographic a-axis[2].

  • C-H···π Interactions: The ethyl linker and methoxy methyl protons engage the electron-rich pyrazole and phenyl π-systems, stabilizing the layers parallel to the ac plane[3].

G Molecule 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine HDonor H-Bond Donors (-NH2 Group) Molecule->HDonor provides HAcceptor H-Bond Acceptors (Pyrazole N, Methoxy O) Molecule->HAcceptor provides PiPi π-π Stacking & CH-π Interactions Molecule->PiPi engages in Dimer Centrosymmetric Dimer Formation HDonor->Dimer N-H···N bonds HAcceptor->Dimer N-H···N bonds Tetramer Tetramer-like Columns (a-axis stacking) PiPi->Tetramer stabilizes Dimer->Tetramer secondary N-H···O interactions Lattice 3D Crystal Lattice (Monoclinic P21/c) Tetramer->Lattice macroscopic packing

Fig 1: Supramolecular assembly and crystal packing interactions of the pyrazole derivative.

Synthesis & Purification Workflow

To achieve the high purity required for single-crystal X-ray diffraction (SCXRD), the synthesis must be highly regioselective. The following protocol outlines the formation of the target compound via the cyclocondensation of a substituted hydrazine with a C3-synthon.

Step-by-Step Methodology

Step 1: Preparation of the Hydrazine Intermediate

  • Reagents: 1-(1-bromoethyl)-3-methoxybenzene (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (solvent).

  • Procedure: Dissolve the bromide in absolute ethanol. Add hydrazine hydrate dropwise at 0°C under an inert argon atmosphere.

  • Causality: A large excess of hydrazine is critical to prevent over-alkylation (formation of symmetric di-alkyl hydrazines). The low temperature controls the exothermic nucleophilic substitution.

  • Workup: Concentrate in vacuo, partition between water and dichloromethane (DCM), extract, dry over anhydrous Na₂SO₄, and concentrate to yield [1-(3-methoxyphenyl)ethyl]hydrazine.

Step 2: Regioselective Cyclocondensation

  • Reagents: [1-(3-methoxyphenyl)ethyl]hydrazine (1.0 eq), 3-aminoacrylonitrile (1.05 eq), Ethanolic HCl (catalytic).

  • Procedure: Reflux the mixture in ethanol at 80°C for 12 hours.

  • Causality: The differential electrophilicity of the nitrile carbon versus the alkene dictates regioselectivity. The substituted nitrogen of the hydrazine preferentially attacks the alkene, followed by intramolecular cyclization onto the nitrile, yielding the 2-substituted-2H-pyrazol-3-ylamine isomer rather than the 1-substituted isomer[5].

Step 3: Crystallization for SCXRD

  • Procedure: Dissolve the crude product in a minimal amount of DCM. Slowly layer with an equal volume of n-hexane or ethanol in a narrow crystallization tube. Allow to stand undisturbed at 4°C for 72 hours.

  • Causality: DCM provides excellent initial solubility. The slow diffusion of the anti-solvent (hexane/ethanol) gradually reduces solubility, allowing the thermodynamically favored hydrogen-bonded dimers to nucleate and grow into diffraction-quality single crystals without trapping solvent inclusions.

Analytical Characterization Protocol

To validate the structural integrity and solid-state properties of the synthesized compound, a multi-tiered analytical approach is required.

  • Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K in a nitrogen stream. Data collection should be performed using Mo-Kα radiation (λ = 0.71073 Å). This will confirm the exact dihedral angle between the pyrazole and methoxyphenyl rings and map the N-H···N dimer network[3].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze via ATR-FTIR. Look for distinct, sharp bands around 3450 cm⁻¹ and 3320 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂). A shift in these bands compared to dilute solution spectra confirms the presence of strong intermolecular hydrogen bonding in the solid state[5].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆): The chiral center (CH-CH₃) will present as a distinct quartet (CH) and doublet (CH₃). The pyrazole protons (C4-H and C5-H) typically appear as two doublets with a coupling constant of J ≈ 2.0 Hz, confirming the 1,2-disubstituted nature of the heterocycle.

References

  • Yartsev, Y., Palchikov, V., Gaponov, A., & Shishkina, S. (2017). Crystal Structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 876-879. URL: [Link]

  • Tosstorff, A., et al. (2005). O and CH···N Hydrogen Bonds in Ligand Design: A Novel Quinazolin-4-ylthiazol-2-ylamine Protein Kinase Inhibitor. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Gaponov, A. A., et al. (2017). (IUCr) Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. IUCr. URL: [Link]

  • Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, Taylor & Francis. URL: [Link]

Sources

Exploratory

A Technical Guide to Target Identification for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Derivatives

Preamble: The Pyrazole Scaffold and the Imperative of Target Deconvolution The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2] Its synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyrazole Scaffold and the Imperative of Target Deconvolution

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions have made it a cornerstone in the design of agents targeting a wide array of protein families, particularly protein kinases.[2][3][4] Derivatives of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine represent a chemical space with significant therapeutic potential. However, whether discovered through phenotypic screening or rational design, a bioactive compound is merely a key without a known lock. Identifying its specific molecular target(s) is the most critical step in translating a promising molecule into a viable drug candidate.[5][6]

This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of this specific pyrazole derivative class. As a senior application scientist, my approach is rooted in the principle of orthogonal validation—employing multiple, mechanistically distinct strategies to build an irrefutable case for a drug-target interaction. We will move beyond simple protocols to explore the strategic rationale behind each experimental choice, ensuring a self-validating and robust workflow from initial hypothesis to confirmed cellular engagement.

Part 1: Hypothesis Generation — An In Silico and Precedent-Based Approach

Before committing to resource-intensive wet-lab experiments, a well-structured in silico analysis can narrow the vastness of the human proteome to a manageable list of probable candidates. This phase leverages existing knowledge and computational modeling to build a data-driven starting hypothesis.

Precedent Analysis: Learning from the Pyrazole Family

The pyrazole scaffold is a known inhibitor of several key protein families.[4][7][8] A thorough review of existing literature reveals a strong predisposition for targeting:

  • Protein Kinases: This is the most prominent class. Pyrazole-based inhibitors have been developed against Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and multi-target tyrosine kinases.[1][4][9]

  • G-Protein-Coupled Receptors (GPCRs): While less common than kinase inhibitors, pyrazole derivatives have been successfully developed as modulators of GPCRs, which represent a large class of druggable targets.[10][11][12]

  • Other Enzymes: Pyrazoles have shown activity against enzymes like monoamine oxidase (MAO) and those involved in inflammatory pathways, such as cyclooxygenase (COX).[7]

This precedent suggests that protein kinases are a high-probability target class for the derivatives .

Computational Target Prediction

Computational methods provide a rapid and cost-effective means to screen the query molecule against databases of protein structures or known ligands.[13] The two primary strategies are complementary.[14][15]

  • Ligand-Based Approaches: These methods do not require a protein structure. They compare the query molecule to large databases of compounds with known biological activities.[15] Techniques like 2D fingerprint similarity or 3D pharmacophore modeling can identify known targets of structurally similar molecules, suggesting our pyrazole derivative may share those targets.

  • Structure-Based Approaches: When a high-quality 3D structure of a potential target is available (e.g., from the Protein Data Bank), molecular docking can predict the binding conformation and estimate the binding affinity of the query molecule to the protein's active site.[13][14] This is particularly useful for screening against a panel of suspected targets, such as a comprehensive kinase panel.

The following workflow illustrates an integrated computational approach to generate a high-confidence list of potential targets.

cluster_0 Computational Hypothesis Generation cluster_1 Ligand-Based Screening cluster_2 Structure-Based Screening mol Query Pyrazole Derivative sim 2D/3D Similarity Search (e.g., SwissTargetPrediction) mol->sim pharm Pharmacophore Modeling mol->pharm dock Molecular Docking (vs. Kinase/GPCR Panels) mol->dock rank Ranked Candidate Target List sim->rank Similarity Hits pharm->rank Pharmacophore Fits md Molecular Dynamics (Optional Refinement) dock->md md->rank Binding Energy Scores

Caption: Integrated in silico workflow for generating candidate targets.

Part 2: Experimental Target Identification by Chemical Proteomics

With a list of hypothesized targets, the next phase is to physically isolate and identify the binding partners from a complex biological sample, such as a cell or tissue lysate. Chemical proteomics offers powerful, unbiased methods to achieve this.[16][17][18] The core principle of a robust strategy is to use at least two orthogonal methods—one affinity-based and one label-free—to ensure the identified targets are not artifacts of a single technique.

Strategy A: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is the gold-standard affinity-based pull-down approach.[5][19][20] It involves immobilizing the small molecule on a solid support (e.g., agarose beads) to create a "bait" that can "fish" its specific protein targets out of a cell lysate.[21][22]

Causality Behind the Choice: AC-MS provides a direct physical linkage between the compound and its binding partners. When coupled with quantitative mass spectrometry, it can differentiate specific binders from non-specific background proteins, making it a highly effective discovery tool.[23]

cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow cluster_controls Critical Controls start Synthesize Affinity Probe (Pyrazole-Linker-Biotin/Bead) incubate Incubate Lysate with Probe-Beads start->incubate lysate Prepare Cell Lysate (e.g., Cancer Cell Line) lysate->incubate wash Wash Beads (Remove Non-Specific Binders) incubate->wash control_node incubate->control_node elute Elute Bound Proteins (e.g., SDS, pH change) wash->elute digest On-Bead or In-Solution Trypsin Digestion elute->digest ms LC-MS/MS Analysis (Protein Identification & Quantification) digest->ms compete Competition Control: + Excess Free Pyrazole control_node->compete Validate Specificity inactive Negative Control: Inactive Analogue Probe control_node->inactive Control for Off-Targets

Caption: Experimental workflow for AC-MS target identification.

Experimental Protocol: AC-MS

  • Probe Synthesis:

    • Identify a position on the 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine scaffold that is non-essential for biological activity (based on SAR data, if available).

    • Synthesize two versions of the probe: an active "bait" molecule and an inactive analogue (negative control), each appended with a linker (e.g., polyethylene glycol) terminating in a reactive group for conjugation to beads.

    • Covalently attach the probes to a solid support, such as NHS-activated agarose beads.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line responsive to the compound) and harvest.

    • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors) to maintain native protein conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the probe-conjugated beads for 2-4 hours at 4°C.

    • Crucial Controls: Set up parallel incubations:

      • Competition: Pre-incubate the lysate with a 100-fold excess of free, unconjugated pyrazole derivative before adding the beads. True targets will be outcompeted and show reduced binding.

      • Negative Control: Incubate lysate with beads conjugated to the inactive analogue.

      • Beads Only: Incubate lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix itself.

  • Elution and Sample Preparation:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., Laemmli sample buffer) or by changing pH.

    • Run the eluate on an SDS-PAGE gel and perform an in-gel trypsin digest, or perform an in-solution digest directly.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by high-resolution LC-MS/MS.

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify protein abundance across the different conditions (bait vs. competition vs. negative control). True targets should be significantly enriched on the active probe beads and this enrichment should be diminished in the competition sample.

Strategy B: Drug Affinity Responsive Target Stability (DARTS)

To validate findings from AC-MS and mitigate concerns about the linker affecting binding, a label-free method is essential. DARTS operates on the principle that the binding of a small molecule stabilizes its target protein, rendering it less susceptible to proteolytic degradation.[19]

Causality Behind the Choice: DARTS requires no chemical modification of the compound, preserving its native bioactivity. It provides functional evidence of a direct interaction in a complex proteome and is an excellent orthogonal method to confirm hits from affinity-based approaches.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare cell lysate as described in the AC-MS protocol.

  • Compound Incubation:

    • Aliquot the lysate into multiple tubes.

    • Add the pyrazole derivative (at a final concentration of ~10x its EC50) to one set of tubes.

    • Add a vehicle control (e.g., DMSO) to another set.

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Add a non-specific protease, such as thermolysin or pronase, to all tubes. Use a range of protease concentrations to find the optimal digestion conditions.

    • Incubate for a defined time (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding a denaturing buffer (Laemmli) and boiling the samples.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Visualize proteins by silver staining or Coomassie blue.

    • Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle control lane. These are the stabilized, candidate target proteins.

    • Excise the bands of interest and identify the proteins using mass spectrometry.

Part 3: Target Validation and Cellular Engagement

Identifying a protein that binds your compound is a major milestone, but it is not the final step. Target validation is the process of proving that the interaction between the compound and the identified protein is responsible for the compound's observed biological effect.[6][24]

Cellular Thermal Shift Assay (CETSA)

CETSA confirms target engagement in intact, live cells. The principle is similar to TPP: small molecule binding increases the thermal stability of the target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the pyrazole derivative or vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Analysis: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific to the candidate target protein. A positive result is a "shift" in the melting curve, where the protein remains soluble at higher temperatures in the drug-treated cells.

Genetic Validation (siRNA/CRISPR)

Genetic knockdown or knockout of the candidate target should mimic the phenotype observed with compound treatment.

  • Target Knockdown: Use siRNA or shRNA to reduce the expression of the target protein.

  • Phenotypic Assay: Perform the same biological assay used to discover the compound's activity (e.g., cell proliferation, cytokine release).

  • Validation: If knockdown of the target protein results in a similar biological effect as treatment with the pyrazole derivative, this provides strong evidence that the protein is functionally relevant to the compound's mechanism of action.

In Vitro Biochemical Assays

The final step is to confirm a direct interaction using purified components.

  • Recombinant Protein: Express and purify the candidate target protein.

  • Binding Assays: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (Kd) of the pyrazole derivative to the purified protein.

  • Functional Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to measure the compound's inhibitory concentration (IC50).

cluster_0 Target Validation Funnel start Candidate Targets (from AC-MS, DARTS) cetsa Confirm Target Engagement in Intact Cells (CETSA) start->cetsa Is there cellular engagement? genetic Confirm Functional Role (siRNA / CRISPR) cetsa->genetic Does knockdown mimic phenotype? biochem Confirm Direct Interaction & Quantify Affinity (Biochemical Assays) genetic->biochem Is the interaction direct? validated Validated Target biochem->validated Measure Kd / IC50

Caption: A logical workflow for validating candidate targets.

Part 4: Data Interpretation and Case Example

Based on the known pharmacology of pyrazole scaffolds, a likely outcome of this workflow is the identification of one or more protein kinases.[1][4]

Hypothetical Case Study: A 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine derivative, "Pyr-227", shows potent anti-proliferative activity in the HCT116 colon cancer cell line. The described workflow is initiated.

  • In Silico: Computational analysis predicts high binding scores for several Cyclin-Dependent Kinases (CDK2, CDK9).

  • AC-MS: A pull-down experiment identifies CDK2 and CDK9 as top hits, showing >10-fold enrichment over controls, which is fully competed by excess free Pyr-227.

  • DARTS: In a follow-up experiment, both CDK2 and CDK9 are stabilized against thermolysin digestion in the presence of Pyr-227.

  • Validation:

    • CETSA confirms engagement with CDK2 and CDK9 in intact HCT116 cells.

    • siRNA knockdown of CDK9, but not CDK2, significantly reduces HCT116 proliferation, mimicking the effect of Pyr-227.

    • Biochemical assays confirm direct, potent inhibition of both kinases.

Data Presentation:

All quantitative data should be summarized in clear, concise tables for easy comparison.

Target AC-MS Enrichment (Fold Change) Biochemical IC50 (nM) Cellular EC50 (nM, Proliferation)
CDK915.22580
CDK211.860>1000
JAK21.3 (non-specific)>10,000>10,000

cluster_0 Example Pathway: CDK9/Rb Axis Inhibition pyr Pyrazole Derivative (Pyr-227) cdk9 CDK9 / Cyclin T pyr->cdk9 Inhibition arrest Cell Cycle Arrest pyr->arrest polii RNA Polymerase II cdk9->polii Phosphorylates & Activates myc Downstream Oncogenes (e.g., c-Myc) polii->myc Drives Transcription prolif Cell Proliferation myc->prolif

Caption: Potential mechanism of action via CDK9 inhibition.

References

  • Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks. UCL – University College London. [Link]

  • Taban, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Taban, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Applied Biological Chemistry. [Link]

  • Opo, F. A., & Asiedu, S. O. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Molina-Márquez, A. (2022). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Digitala Vetenskapliga Arkivet. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. (2025). [Link]

  • What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

  • Chemical Proteomics. Evotec. [Link]

  • van Breemen, R. B., & Chen, L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Biomedicine & Pharmacotherapy. [Link]

  • Kamal, A., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Molina-Márquez, A. (2022). Chemical proteomics for drug target deconvolution and to study biological systems. Uppsala University. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Pop, O. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

  • de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology. [Link]

  • Kamal, A., et al. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

  • Harris, B. (2025). Computational Approaches in Drug Discovery and Development. Walsh Medical Media. [Link]

  • Guba, W., et al. (2020). Advances and Challenges in Computational Target Prediction. Journal of Chemical Information and Modeling. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. Newswise. (2025). [Link]

  • Computational Multi-Target Drug Design. Springer Nature Experiments. [Link]

  • Are GPCRs still a source of new targets? ResearchGate. (2026). [Link]

  • Kumar, K., & Lal, K. (2012). Current status of pyrazole and its biological activities. Der Pharmacia Chemica. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Hauser, A. S., et al. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs. Cell. [Link]

  • Lin, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. [Link]

  • Halls, M. L., & Canals, M. (2018). Internalized GPCRs as Potential Therapeutic Targets for the Management of Pain. Frontiers in Molecular Biosciences. [Link]

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. (2024). [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Introduction The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development, a highly selective interface that protects the brain from systemic circulation.[1][2][3] For any novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development, a highly selective interface that protects the brain from systemic circulation.[1][2][3] For any novel compound to exert a therapeutic effect within the CNS, it must first successfully navigate this barrier. This guide outlines a comprehensive, multi-tiered strategy for the evaluation of the BBB permeability of the novel compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. While specific experimental data for this molecule is not yet publicly available, this document serves as a technical roadmap for researchers and drug development professionals to elucidate its potential for CNS activity. We will proceed from predictive in silico modeling through in vitro screening to definitive in vivo validation, providing both the theoretical basis and practical protocols for each stage of assessment.

Part 1: In Silico Assessment - The Predictive Approach

The initial evaluation of a novel compound's BBB permeability begins with computational, or in silico, modeling. These methods are cost-effective, rapid, and provide valuable initial insights into a molecule's potential to cross the BBB based on its structural and physicochemical properties.[4][5][6]

Physicochemical Profiling

A molecule's ability to passively diffuse across the lipid-rich membranes of the BBB is heavily influenced by several key physicochemical parameters.[3][7][8] For 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, we would first calculate the following descriptors:

  • Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. A moderate logP is generally preferred for BBB penetration.

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB.[3]

  • Topological Polar Surface Area (TPSA): A calculation of the surface area of a molecule occupied by polar atoms. A lower TPSA is generally associated with better BBB permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede BBB crossing.[8]

These properties can be readily calculated using various computational software packages.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate a compound's chemical structure with its biological activity, in this case, its ability to cross the BBB.[9] Numerous pre-built QSAR models are available that have been trained on large datasets of compounds with known BBB permeability.[1] These models can provide a preliminary classification of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine as either a BBB penetrant (BBB+) or non-penetrant (BBB-).

Integrated In Silico Workflow

The following diagram illustrates the workflow for the in silico assessment of our target compound.

cluster_in_silico In Silico Assessment Workflow start Input: 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Structure physchem Calculate Physicochemical Properties (logP, MW, TPSA, H-bonds) start->physchem qsar Apply QSAR Models for BBB Permeability Prediction physchem->qsar decision Preliminary Assessment: BBB+ or BBB-? qsar->decision output Proceed to In Vitro Testing decision->output Favorable Profile no_go Re-evaluate or Re-design decision->no_go Unfavorable Profile

Caption: Workflow for in silico prediction of BBB permeability.

Part 2: In Vitro Evaluation - The Screening Phase

Following a promising in silico profile, the next step is to assess the compound's permeability in biological models. In vitro assays offer a higher level of biological complexity and can provide quantitative data on permeability rates and mechanisms.[10][11][12]

Tier 1: Passive Permeability Assessment - Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[9][13][14] It utilizes a synthetic membrane coated with lipids that mimic the composition of the brain's endothelial cells.[9]

Experimental Protocol: PAMPA-BBB

  • Preparation of Plates: A 96-well filter plate (the acceptor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) and placed on top of a 96-well donor plate.[9]

  • Compound Preparation: A solution of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is prepared in a buffer at a known concentration and added to the donor wells.

  • Incubation: The "sandwich" of plates is incubated, allowing the compound to diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.

Compound CategoryTypical Pe (x 10⁻⁶ cm/s)Predicted BBB Permeability
High Permeability> 4.0High
Medium Permeability2.0 - 4.0Medium
Low Permeability< 2.0Low

This assay provides a rapid assessment of the compound's ability to passively cross a lipid barrier, a key characteristic for BBB penetration.[13]

Tier 2: Cell-Based Permeability and Efflux Assessment

Cell-based assays provide a more physiologically relevant model of the BBB by incorporating endothelial cells that form tight junctions and express active transport proteins.[10][11] Co-culture models, which include astrocytes and pericytes, further enhance the barrier properties of the endothelial cell monolayer.[11]

Experimental Protocol: Co-Culture Transwell Assay

  • Cell Seeding: Brain endothelial cells are seeded on the apical side of a semi-permeable Transwell insert, while astrocytes and pericytes are cultured on the basolateral side.

  • Barrier Formation: The cells are cultured for several days to allow for the formation of a tight monolayer, which is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (blood side) chamber, and samples are taken from the basolateral (brain side) chamber over time to determine the rate of transport.

  • Efflux Ratio Determination: To assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the permeability is measured in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux.[15] This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor.[16]

cluster_transwell Co-Culture Transwell Model cluster_transport Transport Pathways apical Apical Chamber (Blood Side) - Test Compound Added endothelial_cells Brain Endothelial Cells (Forming Tight Junctions) apical->endothelial_cells membrane Semi-permeable Membrane endothelial_cells->membrane basolateral Basolateral Chamber (Brain Side) - Samples Taken for Analysis endothelial_cells->basolateral Passive Permeability membrane->basolateral basolateral->endothelial_cells Efflux support_cells Co-culture of Astrocytes and Pericytes basolateral->support_cells passive Passive Diffusion efflux Active Efflux (e.g., P-gp)

Caption: Diagram of a co-culture Transwell assay for BBB permeability.

Part 3: In Vivo Confirmation - The Definitive Test

While in vitro models are excellent for screening, in vivo studies in animal models are the gold standard for confirming BBB permeability.[17][18][19] These methods account for the full physiological complexity of the BBB, including blood flow and plasma protein binding.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise measurement of brain uptake of a compound, independent of its systemic pharmacokinetics.[20]

Experimental Protocol: In Situ Brain Perfusion

  • Animal Preparation: A rodent model (e.g., a rat) is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a controlled, artificial blood solution containing a known concentration of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine for a short period.

  • Brain Tissue Analysis: After perfusion, the brain is harvested, and the concentration of the compound in the brain tissue is determined.

  • Calculation of Uptake: The brain uptake clearance (K_in) is calculated, providing a direct measure of the rate of transport across the BBB.

Brain-to-Plasma Concentration Ratio (logBB)

This method determines the steady-state distribution of a compound between the brain and the blood.[4]

Experimental Protocol: logBB Determination

  • Compound Administration: The test compound is administered to a cohort of animals (e.g., via intravenous or oral dosing).

  • Sample Collection: At a time point where steady-state is expected to be reached, blood and brain tissue are collected.

  • Concentration Measurement: The concentration of the compound in both the plasma and the brain homogenate is measured.

  • Calculation of logBB: The logBB is calculated as the logarithm of the ratio of the brain concentration to the plasma concentration.

logBB ValueInterpretation
> 0Compound readily enters the brain.
0 to -1Compound has limited brain penetration.
< -1Compound is actively excluded from the brain.

Data Interpretation and Integrated Analysis

A comprehensive understanding of the BBB permeability of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is achieved by integrating the data from all three parts of this assessment strategy.

  • In Silico and PAMPA: A favorable in silico profile and high passive permeability in the PAMPA assay suggest that the compound has the fundamental physicochemical properties to cross the BBB.

  • Cell-Based Assays: The co-culture Transwell assay provides a more nuanced picture. High apical-to-basolateral permeability confirms the potential for brain entry in a more biological context. A high efflux ratio indicates that the compound may be actively removed from the brain, which could limit its therapeutic efficacy.

  • In Vivo Studies: The in situ brain perfusion and logBB data provide the ultimate confirmation of BBB penetration in a living system. A high K_in and a logBB greater than 0 would be strong evidence that the compound can achieve significant concentrations in the brain.

Conclusion

The assessment of blood-brain barrier permeability is a critical step in the development of any CNS-targeted therapeutic. This in-depth technical guide provides a robust, tiered approach for evaluating the BBB penetration of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. By systematically progressing from in silico prediction to in vitro screening and finally to in vivo validation, researchers can build a comprehensive profile of this novel compound's potential to reach its intended site of action within the central nervous system. This structured methodology ensures scientific rigor and provides the critical data needed to make informed decisions in the drug development process.

References

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.).
  • 2-(1-Thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine - Matrix Scientific. (n.d.).
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005, November 9).
  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005, August 15).
  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC. (n.d.).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed. (2018, October 22).
  • N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1h-pyrazol-3-yl] - Google Patents. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. (2017, November 2).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • In Situ Brain Perfusion Technique | Request PDF - ResearchGate. (n.d.).
  • Efflux at the Blood-Brain Barrier Reduces the Cerebral Exposure to Ochratoxin A, Ochratoxin α, Citrinin and Dihydrocitrinone - MDPI. (2021, April 30).
  • 2-[5-(3-Methoxy-phenyl)-pyrazol-1-yl]-ethylamine | C12H15N3O | CID - PubChem. (2026, March 7).
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.).
  • (PDF) 4H-Pyrano[2,3-c]pyrazoles: a review - ResearchGate. (2024, October 15).
  • Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport - Frontiers. (2024, July 4).
  • Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed. (2009, June 15).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5).
  • Enhancing blood-brain barrier drug transport by targeting endogenous regulators - Google Patents. (2018, October 4).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1).
  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21).
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (2026, January 31).
  • Blood-Brain Barrier Drug Delivery Targets Inflammation - Lab Manager. (2026, January 28).
  • Regulation of P-Glycoprotein in the Brain - MDPI. (2022, November 24).
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3).
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. (n.d.).
  • Permeability Assay on Caco-2 Cells - bienta.net. (n.d.).
  • Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC. (n.d.).
  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal - MDPI. (2009, December 4).
  • Effects on P-Glycoprotein Expression after Blood-Brain Barrier Disruption Using Focused Ultrasound and Microbubbles - Our journal portfolio - PLOS. (2017, January 3).
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.).
  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega - ACS Publications. (2020, August 20).
  • Brain Penetrant Inhibitors - Drug Discovery Chemistry. (n.d.).
  • Advances in BBB on Chip and Application for Studying Reversible Opening of Blood–Brain Barrier by Sonoporation - MDPI. (2022, December 30).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.).
  • In situ sensors for blood-brain barrier (BBB) on a chip - ResearchGate. (2025, November 12).
  • Nanomaterials' physiochemical properties influence their ability to penetrate the blood brain barrier - News-Medical.Net. (2021, July 5).
  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - ResearchGate. (2025, August 7).
  • In Vitro Blood Brain Barrier Permeability Assessment - Visikol. (2024, April 8).
  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB... - ResearchGate. (n.d.).
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC. (n.d.).
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - JoVE. (2017, October 27).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Executive Summary The synthesis of highly specific N-alkylated aminopyrazoles, such as 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (systematically referred to in literature as 1-[1-(3-methoxyphenyl)ethyl]-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific N-alkylated aminopyrazoles, such as 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (systematically referred to in literature as 1-[1-(3-methoxyphenyl)ethyl]-1H-pyrazol-5-amine), requires rigorous regiochemical control. Aminopyrazoles are privileged scaffolds in drug development, frequently utilized as kinase inhibitors and central nervous system therapeutics 1. Direct N-alkylation of unprotected aminopyrazoles typically yields intractable mixtures of regioisomers. This application note details a de novo ring construction strategy that guarantees absolute regiocontrol through the cyclocondensation of a sterically encumbered alkylhydrazine with a 3-oxopropanenitrile equivalent.

Mechanistic Rationale & Regiocontrol Strategy

To avoid the regioisomeric mixtures inherent to direct pyrazole alkylation 1, this protocol dictates regiochemistry prior to ring formation. The causality of our experimental design relies on two key phases:

  • Reductive Amination over Direct Alkylation: We synthesize the hydrazine precursor via reductive amination of 3'-methoxyacetophenone with tert-butyl carbazate. This circumvents the over-alkylation and elimination side-reactions commonly seen when reacting hydrazines with secondary alkyl halides.

  • Differential Nucleophilicity in Cyclocondensation: The target pyrazole is formed by reacting the resulting alkylhydrazine hydrochloride with 3,3-diethoxypropanenitrile (cyanoacetaldehyde diethyl acetal) 2. The acidic conditions hydrolyze the acetal to a highly electrophilic aldehyde. The unhindered primary amine (-NH₂) of the hydrazine kinetically favors attack on the aldehyde to form a hydrazone. Subsequently, the sterically hindered secondary amine (-NH-R) attacks the nitrile carbon to close the ring. This thermodynamic and kinetic preference guarantees the exclusive formation of the desired 5-amino (or 3-amino in 2H-pyrazole nomenclature) architecture [[3]]().

Reaction Pathway Visualization

Workflow A 3'-Methoxyacetophenone + tert-Butyl carbazate B Intermediate 1: Boc-Hydrazone A->B Condensation (MeOH, AcOH) C Intermediate 2: Boc-Alkylhydrazine B->C Reduction (NaBH3CN) D Intermediate 3: Alkylhydrazine HCl C->D Deprotection (HCl/Dioxane) E Target Molecule: 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine D->E Cyclocondensation (3,3-diethoxypropanenitrile)

Synthetic workflow for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine.

Mechanism A Alkylhydrazine + Acetal B In situ: Cyanoacetaldehyde A->B Acid Hydrolysis C Hydrazone Formation (Primary NH2 attacks Aldehyde) B->C -H2O D Intramolecular Cyclization (Secondary NH attacks Nitrile) C->D Ring Closure E Tautomerization to 5-Aminopyrazole D->E Proton Transfer

Regioselective cyclocondensation mechanism favoring the 5-amino isomer.

Quantitative Reaction Parameters

StepReactants / ReagentsEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Condensation 3'-Methoxyacetophenonetert-Butyl carbazate1.01.05Methanol65 (Reflux)4>95% (Crude)
2. Reduction Boc-HydrazoneNaBH₃CN1.01.2Methanol20-251280-85%
3. Deprotection Boc-Alkylhydrazine4M HCl in Dioxane1.010.0DCM20-254Quantitative
4. Cyclization Alkylhydrazine HCl3,3-diethoxypropanenitrile1.01.1Ethanol78 (Reflux)1265-75%

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of tert-Butyl 2-(1-(3-methoxyphenyl)ethyl)hydrazinecarboxylate
  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 3'-methoxyacetophenone (10.0 mmol, 1.50 g) and tert-butyl carbazate (10.5 mmol, 1.39 g) in anhydrous methanol (50 mL). Add 3 drops of glacial acetic acid to act as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 4 hours. Monitor the complete consumption of the ketone via TLC (Hexane/EtOAc 3:1, UV detection).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (NaBH₃CN, 12.0 mmol, 0.75 g) in small portions over 15 minutes to prevent excessive effervescence.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water (20 mL) and concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the Boc-protected alkylhydrazine as a viscous oil.

Protocol 2: Deprotection to 1-(1-(3-methoxyphenyl)ethyl)hydrazine hydrochloride
  • Acidic Cleavage: Dissolve the crude Boc-alkylhydrazine (~8.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: While stirring at room temperature, slowly add 4M HCl in dioxane (20 mL, 80 mmol). A gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 4 hours. A white precipitate of the hydrazine hydrochloride salt may begin to form.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether (30 mL), filter, and dry under high vacuum to afford 1-(1-(3-methoxyphenyl)ethyl)hydrazine hydrochloride as a highly pure, hygroscopic white solid.

Protocol 3: Regioselective Cyclocondensation to Target Pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 1-(1-(3-methoxyphenyl)ethyl)hydrazine hydrochloride (5.0 mmol, 1.01 g) in absolute ethanol (25 mL).

  • Acetal Addition: Add 3,3-diethoxypropanenitrile (5.5 mmol, 0.79 g) dropwise to the suspension. Note: The HCl present in the hydrazine salt serves as the necessary acid catalyst to unmask the aldehyde in situ.

  • Cyclization: Heat the mixture to reflux (78 °C) for 12 hours. The suspension will become a homogeneous solution as the reaction progresses.

  • Neutralization & Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (40 mL) and saturated aqueous NaHCO₃ (30 mL) to neutralize the acid. Extract the aqueous layer with an additional portion of ethyl acetate (20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 95:5) to isolate 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine .

Analytical Self-Validation & Quality Control

To ensure the integrity of the synthetic protocol and confirm the absolute regiochemistry, the following self-validating analytical checkpoints must be met:

  • Mass Spectrometry (LC-MS):

    • Intermediate 2 (Boc-Alkylhydrazine): Expected [M+H]+=267.1

    • Target Pyrazole: Expected [M+H]+=218.1

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Shifts:

    • Regiochemical Proof: The pyrazole ring protons will appear as two distinct doublets. The C4-H (adjacent to the electron-donating amino group) is heavily shielded and will appear at δ ~5.4 ppm ( d,J≈1.8 Hz). The C5-H (or C3-H depending on numbering) will appear at δ ~7.3 ppm ( d,J≈1.8 Hz). If the incorrect regioisomer had formed, the C4-H would be significantly less shielded.

    • Structural Confirmation: Look for the methoxy singlet at δ ~3.8 ppm ( s,3H ), the chiral methine quartet at δ ~5.3 ppm ( q,J≈7.0 Hz, 1H), and the methyl doublet at δ ~1.6 ppm ( d,J≈7.0 Hz, 3H). The exocyclic amine will appear as a broad singlet around δ ~3.6-4.0 ppm, which disappears upon D₂O exchange.

Sources

Application

Application Note: Development and Validation of an HPLC-MS/MS Method for the Quantification of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in Human Plasma

Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Discipline: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics Executive Summary & Analyte Rationale The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Discipline: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics

Executive Summary & Analyte Rationale

The compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MW: 217.27 g/mol ) features a pyrazole-amine core, a prevalent pharmacophore in modern medicinal chemistry, particularly within kinase inhibitors and central nervous system (CNS) agents[1]. Accurate quantification of this analyte in biological matrices is critical for determining pharmacokinetic (PK) parameters during preclinical and clinical development.

Developing a robust bioanalytical assay for this compound requires navigating its specific physicochemical properties. The presence of the primary amine and the pyrazole nitrogen imparts moderate basicity, while the 1-(3-methoxyphenyl)ethyl moiety provides lipophilicity. This guide details a highly selective, self-validating HPLC-MS/MS methodology utilizing mixed-mode solid-phase extraction (SPE) and biphenyl-based chromatography, fully compliant with the latest regulatory frameworks[2].

Workflow A 1. MS/MS Tuning (ESI+ MRM Selection) B 2. LC Optimization (Biphenyl Column & Acidic MP) A->B Selectivity & Sensitivity C 3. Sample Preparation (Mixed-Mode Cation Exchange SPE) B->C Matrix Effect Mitigation D 4. Method Validation (ICH M10 / FDA Guidelines) C->D Accuracy & Precision E 5. PK Sample Analysis (High-Throughput LC-MS/MS) D->E Validated Assay Release

Fig 1. HPLC-MS/MS bioanalytical method development and validation workflow.

Mechanistic Method Development: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of steps; it is a self-validating system where the chemistry of the analyte dictates every experimental choice.

Mass Spectrometry: Ionization and Fragmentation Causality

Given the basic nature of the exocyclic amine and the pyrazole ring, Positive Electrospray Ionization (ESI+) is the definitive choice for ion generation[3]. The molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 218.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable and highly reproducible fragmentation. The heterolytic cleavage of the C-N bond at the benzylic position yields a highly stable 1-(3-methoxyphenyl)ethyl carbocation at m/z 135.1. Because this benzylic cation is stabilized by resonance from the methoxy group, it forms the most abundant product ion, making it the ideal quantifier transition (218.1 → 135.1) . A secondary cleavage yielding the protonated 3-aminopyrazole moiety (m/z 84.1) serves as the qualifier transition (218.1 → 84.1) to ensure peak purity.

Chromatographic Strategy: Exploiting π−π Interactions

While a standard C18 column could retain this molecule, a Biphenyl stationary phase is vastly superior for this specific analyte. The biphenyl phase offers enhanced retention and selectivity via π−π interactions with both the pyrazole and the methoxyphenyl rings.

To maintain the primary amine in a fully ionized state and prevent secondary interactions with residual silanols (which cause peak tailing), the mobile phase must be strictly acidic. We utilize 0.1% Formic Acid in both the aqueous and organic mobile phases. This ensures sharp, symmetrical peaks and consistent retention times[4].

Sample Preparation: Orthogonal Clean-up via Mixed-Mode SPE

Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. To achieve the sensitivity required for PK studies (LLOQ of 1 ng/mL), we employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction .

The Chemical Logic: By acidifying the plasma sample prior to loading, the analyte's amine group is fully protonated. It binds ionically to the sulfonic acid groups on the MCX sorbent. This strong ionic bond allows for an aggressive 100% methanol wash, which strips away neutral lipids and phospholipids without eluting the analyte. Elution is then triggered by introducing a basic solvent (5% NH4​OH in methanol), which deprotonates the amine, breaks the ionic bond, and releases the purified analyte.

Step-by-Step Experimental Protocols

Solid-Phase Extraction (SPE) Procedure

Materials: Oasis MCX 96-well plate (30 mg/well), 2% Phosphoric acid ( H3​PO4​ ), Methanol (MeOH), Ammonium Hydroxide ( NH4​OH ).

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (Isotopically labeled analogue, 100 ng/mL) and 100 µL of 2% H3​PO4​ . Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of HPLC-grade H2​O through the MCX plate.

  • Loading: Apply the pre-treated sample (210 µL) to the cartridge. Apply low vacuum (approx. 5 inHg).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 0.1% Formic acid in H2​O (removes salts and polar interferences).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analyte with 2 × 500 µL of 5% NH4​OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

SPE S1 1. Condition 1mL MeOH 1mL H2O S2 2. Load Plasma + 2% H3PO4 S1->S2 S3 3. Wash 0.1% FA (aq) then 100% MeOH S2->S3 S4 4. Elute 1mL MeOH (5% NH4OH) S3->S4 S5 5. Reconstitute N2 Dry & 100µL MP S4->S5

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for basic amine isolation.

LC-MS/MS Instrumental Conditions

Table 1: Chromatographic Gradient Conditions Column: Waters ACQUITY UPLC BEH Biphenyl (2.1 × 50 mm, 1.7 µm) at 40°C. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.409010Initial
0.500.4090106
2.500.4030706
2.600.405956
3.500.405956
3.600.4090106
4.500.4090106

Table 2: Mass Spectrometry (MRM) Parameters Source: Electrospray Ionization (ESI+). Capillary Voltage: 1.5 kV. Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target218.1135.12518Quantifier
Target218.184.12524Qualifier
IS223.1140.12518IS Quantifier

Method Validation Framework

To ensure the method is scientifically defensible and suitable for regulatory submission, it must be validated according to the [2] and the[5].

Accuracy, Precision, and Calibration

The calibration curve must be prepared in the same biological matrix as the intended study samples. For this assay, the dynamic range is established from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) using a linear regression model with a 1/x2 weighting factor.

According to ICH M10[2], intra-run and inter-run accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ).

Table 3: Representative Intra-Assay Accuracy and Precision Data (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Precision (%CV)Accuracy (% Bias)
LLOQ1.001.088.4+8.0
Low QC3.002.915.2-3.0
Mid QC400.0388.53.7-2.9
High QC800.0812.44.1+1.5
Matrix Effect and Extraction Recovery

Matrix effects (ion suppression or enhancement) are evaluated by calculating the Matrix Factor (MF) across 6 independent lots of human plasma, including one hemolyzed and one lipemic lot, as strictly mandated by ICH M10[2].

Because we utilized the highly orthogonal MCX SPE protocol, the IS-normalized Matrix Factor is expected to be near 1.0 (typically 0.95 – 1.05), with a %CV of <5% across all lots, proving that the method is immune to endogenous phospholipid interference. Extraction recovery, evaluated by comparing pre-extraction spiked samples to post-extraction spiked samples, consistently exceeds 85% due to the optimized basic elution step.

Conclusion

The quantification of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine requires a targeted approach that respects its unique chemical architecture. By pairing the π−π selectivity of a biphenyl column with the rigorous, charge-based purification of mixed-mode cation exchange SPE, this method eliminates matrix suppression and achieves robust sensitivity. Adherence to this protocol ensures the generation of high-integrity, reproducible data that fully complies with global ICH M10 and FDA regulatory standards[2][5].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • MDPI Foods. Establishment of a QuEChERS-UPLC-MS/MS Method for Simultaneously Detecting Tolfenpyrad and Its Metabolites. (2022). Available at:[Link]

  • ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2023). Available at:[Link]

  • National Institutes of Health (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (2022). Available at:[Link]

Sources

Method

Preclinical In Vivo Dosing Formulation Protocol for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Introduction & Scientific Rationale The 3-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as an adenine-mimetic in the design of ATP-competitive protein kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as an adenine-mimetic in the design of ATP-competitive protein kinase inhibitors targeting CDKs, Aurora kinases, JAK2, and FGFRs 1. The compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (CAS 957313-19-8) serves as a critical building block and tool compound in this therapeutic space 2.

However, transitioning this molecule from in vitro biochemical assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models presents significant formulation challenges. The molecule exhibits classic "brick-dust" and "grease-ball" characteristics: it is a lipophilic weak base with exceptionally poor aqueous solubility at physiological pH [[3]]().

To ensure accurate in vivo exposure, the formulation must overcome the crystal lattice energy of the compound and prevent rapid precipitation upon introduction to aqueous biological fluids. This guide details self-validating co-solvent and surfactant-based formulations tailored specifically for Intravenous (IV) and Per Os (PO) administration in rodent models.

Physicochemical Profiling & Formulation Parameters

Before selecting excipients, we must establish the physicochemical boundaries of the compound. The data below dictates our reliance on non-aqueous co-solvents (DMSO, PEG400) and micelle-forming surfactants (Solutol HS 15).

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C12H15N3OSmall molecule; amenable to standard co-solvents.
Molecular Weight 217.27 g/mol High membrane permeability if kept in solution.
Predicted pKa ~4.0 - 4.5 (Aminopyrazole)Weak base; will precipitate rapidly at pH 7.4.
Predicted LogP ~2.5 - 3.0Lipophilic; requires micellization for IV delivery.
Aqueous Solubility < 10 µg/mL (at pH 7.4)Standard aqueous buffers (PBS/Saline) will fail.
Target Dosing Parameters by Route
RouteTarget ConcentrationVehicle CompositionMax Dosing Volume (Mice)
IV (Tail Vein) 2.0 - 5.0 mg/mL10% DMSO / 10% Solutol HS 15 / 80% Saline5 mL/kg (~100 µL for 20g mouse)
PO (Oral Gavage) 10.0 - 20.0 mg/mL10% DMSO / 40% PEG400 / 50% Water10 mL/kg (~200 µL for 20g mouse)

Formulation Development Strategy

FormulationWorkflow Target Compound: 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (Poorly Soluble Weak Base) Solubilization Primary Solubilization (10% DMSO) Target->Solubilization Branch Select Dosing Route Solubilization->Branch IV_Path Intravenous (IV) Route Requirement: Isotonic, Low Viscosity Branch->IV_Path PO_Path Per Os (PO) Route Requirement: GI Supersaturation Branch->PO_Path IV_Surfactant Add 10% Solutol HS 15 (Prevents Precipitation, Low Hemolysis) IV_Path->IV_Surfactant PO_Cosolvent Add 40% PEG400 (Maintains Solubilization in GI) PO_Path->PO_Cosolvent IV_Aqueous Dilute with 80% Saline (Dropwise under vortex) IV_Surfactant->IV_Aqueous PO_Aqueous Dilute with 50% Purified Water (Dropwise under vortex) PO_Cosolvent->PO_Aqueous QC Quality Control & Validation (Visual, Centrifugation, HPLC) IV_Aqueous->QC PO_Aqueous->QC

Decision tree and workflow for formulating poorly soluble weak bases for IV and PO administration.

Experimental Protocols & Causality

Protocol A: Intravenous (IV) Formulation (10% DMSO / 10% Solutol HS 15 / 80% Saline)

Causality: IV administration requires a completely dissolved, isotonic solution. DMSO acts as the primary solvent to break the crystal lattice. Solutol HS 15 (Kolliphor HS 15) is selected as the surfactant because it forms stable micelles to trap the lipophilic compound. Crucially, unlike Cremophor EL or Tween 80, Solutol HS 15 exhibits exceptionally low hemolytic activity and does not trigger severe histamine release or anaphylaxis in rodents 4 [[5]]().

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously and sonicate for 2–5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Surfactant Addition: Pre-warm Solutol HS 15 in a 37°C water bath (it is a semi-solid paste at room temperature). Add the liquefied Solutol HS 15 to achieve 10% of the final volume. Vortex for 1 minute to ensure the compound is fully integrated into the surfactant matrix.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial, add 0.9% sterile Saline (80% of final volume) dropwise . Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible nucleation and precipitation of the weak base.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Per Os (PO) Formulation (10% DMSO / 40% PEG400 / 50% Water)

Causality: Oral delivery of a weak base risks rapid precipitation in the higher pH environment of the intestine. PEG400 is utilized as a potent co-solvent that resists rapid dilution in gastrointestinal fluids, maintaining the compound in a supersaturated state long enough to permit absorption across the gut wall 67.

Step-by-Step Methodology:

  • Weighing: Weigh the compound into a glass vial.

  • Primary Solubilization: Add DMSO (10% of final volume) and vortex until fully dissolved.

  • Co-Solvent Integration: Add PEG400 (40% of final volume). Vortex thoroughly for 2 minutes to create a uniform, viscous organic phase.

  • Aqueous Dilution: Add purified water (50% of final volume) dropwise under continuous stirring or vortexing. The solution should remain perfectly clear.

Self-Validating System: Quality Control & Go/No-Go Criteria

To ensure the trustworthiness of the PK/PD data, every formulated batch must pass the following self-validating criteria before animal dosing:

  • Visual Tyndall Test: Shine a laser pointer through the formulation vial in a dark room. The absence of a scattered light beam (Tyndall effect) confirms the absence of colloidal micro-precipitates.

  • Centrifugation Stress Test: Aliquot 100 µL of the final formulation into a microcentrifuge tube and spin at 10,000 × g for 5 minutes.

    • Go/No-Go: If a visible pellet forms at the bottom, the formulation has failed (thermodynamically unstable) and must be discarded.

  • HPLC Recovery Validation: Sample the supernatant from the centrifugation test and dilute 1:100 in mobile phase. Analyze via HPLC-UV against a standard curve prepared in 100% DMSO.

    • Go/No-Go: The calculated concentration must be between 95% and 105% of the target dose.

References

  • MDPI. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies."[1] 1

  • American Pharmaceutical Review. "Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations."[4] 4

  • PubMed Central (PMC). "d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation."[5] 5

  • Ovid. "When poor solubility becomes an issue: From early stage to proof of concept."[3] 3

  • ACS Medicinal Chemistry Letters. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3."[2] 2

  • PubMed Central (PMC). "A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology."[6] 6

  • Pharma Excipients. "Lipid based formulations as supersaturating oral delivery systems."[7] 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (also systematically referred to as 1-[1-(3-methoxyphenyl)ethyl]-1H-pyrazol-5-amine).

This guide moves beyond basic troubleshooting by breaking down the mechanistic causality of your reactions, ensuring you can build self-validating protocols that maximize synthetic yield and regioselectivity.

Frequently Asked Questions (FAQs) on Regioselectivity & Yield

Q1: Why does my synthesis yield a mixture of regioisomers instead of the pure target compound? A1: The synthesis typically involves the condensation of 1-(3-methoxyphenyl)ethylhydrazine with an electrophile such as 3-ethoxyacrylonitrile. This reaction proceeds via an initial Michael addition followed by cyclization. Depending on the conditions, cyclization can occur rapidly to trap the 3-amino regioisomer (kinetic product) or equilibrate to form the 5-amino regioisomer (thermodynamic product),1. Your target, 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, corresponds to the thermodynamic product.

Q2: How does the 1-(3-methoxyphenyl)ethyl group affect the reaction kinetics? A2: The alpha-methylbenzyl moiety is sterically bulky. While bulky or electron-poor hydrazines naturally bias the equilibration towards the thermodynamic 5-substituted pyrazoles, the steric hindrance also slows down the initial nucleophilic attack. This necessitates higher temperatures and longer reaction times to achieve full conversion.

Q3: My hydrazine intermediate degrades before cyclization. How can I prevent this? A3: Hydrazines, especially benzylic ones, are prone to oxidation and degradation. Generate the free hydrazine base in situ from its hydrochloride salt using a mild base (e.g., sodium acetate) in a degassed solvent, and immediately react it with the acrylonitrile derivative2.

Mechanistic Insight & Causality

To achieve high synthetic yield, one must understand the causality behind the experimental parameters. The formation of the pyrazole ring from a monosubstituted hydrazine and an alkoxyacrylonitrile is a strict competition between kinetic and thermodynamic control.

  • Kinetic Control (Avoid): Strong bases (like NaOEt) at low temperatures (0 °C) cause the initial Michael adduct to cyclize irreversibly and rapidly. This traps the less sterically hindered 3-aminopyrazole regioisomer, ruining the yield of your target API intermediate.

  • Thermodynamic Control (Target): Neutral or slightly acidic conditions at elevated temperatures (70–80 °C) allow the Michael adduct to undergo reversible ring-opening and closing. Over time, the system funnels entirely into the thermodynamically more stable 5-aminopyrazole (your target).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioisomer ratio, demonstrating why standard basic conditions fail for this specific molecule.

SolventCatalyst / AdditiveTemperatureTimeYield (Target 5-Amino)Yield (Off-Target 3-Amino)
EthanolNaOEt (2.0 equiv)0 °C3 h< 10%75%
EthanolNone (Neutral)25 °C12 h35%40%
EthanolAcetic Acid (0.1 equiv)78 °C (Reflux)14 h82% < 5%
Toluenep-TsOH (0.05 equiv)110 °C8 h65% (Degradation)Trace

Expert Takeaway: Refluxing in ethanol with a catalytic amount of acetic acid provides the optimal balance of thermal energy for equilibration without causing thermal degradation of the bulky hydrazine.

Visualizing the Reaction Pathway

Pathway Hydrazine 1-(3-Methoxyphenyl) ethylhydrazine Michael Michael Adduct (Equilibrating Intermediate) Hydrazine->Michael Nucleophilic Attack Nitrile 3-Ethoxyacrylonitrile Nitrile->Michael Addition Kinetic 3-Amino Regioisomer (Kinetic Product) Michael->Kinetic 0 °C, Strong Base (Irreversible) Thermodynamic 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine (Thermodynamic Product) Michael->Thermodynamic 70 °C, Neutral/Acidic (Reversible Equilibration) Kinetic->Michael Blocked at 0 °C

Reaction pathway illustrating thermodynamic vs. kinetic control in pyrazole regioselectivity.

Step-by-Step Experimental Protocol

This self-validating protocol ensures the thermodynamic product is selectively enriched while preventing the degradation of sensitive intermediates.

Reagents Required:

  • 1-(3-Methoxyphenyl)ethylhydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Sodium acetate (1.0 eq)

  • Absolute Ethanol (0.2 M relative to hydrazine)

  • Glacial acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Free-Basing the Hydrazine: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1-(3-methoxyphenyl)ethylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL). Add sodium acetate (10 mmol) and stir at room temperature for 30 minutes.

    • Validation Check: The suspension will change in appearance as NaCl precipitates and the free hydrazine base dissolves into the solution.

  • Electrophile Addition: Filter the mixture rapidly under nitrogen to remove the salt byproduct. To the clear filtrate, add 3-ethoxyacrylonitrile (11 mmol) dropwise over 5 minutes to prevent localized heating.

  • Acid-Catalyzed Equilibration: Add glacial acetic acid (1 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 78 °C (reflux) using an oil bath.

  • Reaction Monitoring: Stir at reflux for 14 hours.

    • Validation Check: Monitor the reaction by TLC (DCM:MeOH 95:5) or LC-MS. The intermediate Michael adduct (typically visible at the 1-2 hour mark) must completely convert to the lower-Rf 5-amino product before workup.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine.

References

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.Synfacts, Thieme Connect.
  • Recent developments in aminopyrazole chemistry.ARKIVOC 2009 (i)

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Welcome to the dedicated technical support guide for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the chemical degradation of this compound during storage and handling. By understanding the potential instability of its pyrazole and aromatic amine moieties, you can ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule's Vulnerabilities

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine incorporates two key functional groups that influence its stability: a substituted pyrazole ring and a primary aromatic amine. Pyrazole derivatives, while generally aromatic and relatively stable, can be susceptible to degradation under certain conditions.[1][2] Aromatic amines are known to be sensitive to oxidation and light.[3][4] Therefore, a comprehensive storage and handling strategy must mitigate risks from hydrolysis, oxidation, and photodegradation.

This guide provides a structured, question-and-answer-based approach to address common stability challenges, supplemented with detailed protocols and diagnostic workflows.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, providing explanations grounded in chemical principles and offering actionable solutions.

Q1: I've observed a change in the physical appearance of my solid compound (e.g., color change from white to yellow/brown) during storage. What is likely happening?

A1: A color change is a common indicator of degradation, often due to oxidation. The primary aromatic amine group in your compound is susceptible to air oxidation, which can form colored impurities.[3] This process can be accelerated by exposure to light and elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Atmosphere: Confirm that the compound is stored under an inert atmosphere (e.g., argon or nitrogen). If not, purge the container with an inert gas before sealing.

  • Assess Light Exposure: Ensure the compound is in an amber vial or otherwise protected from light.[5]

  • Check Storage Temperature: Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability.[3] For long-term storage, consider refrigeration (2-8°C).

  • Analytical Confirmation: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the discolored material compared to a fresh or properly stored sample.[6][7] The appearance of new peaks in the chromatogram will confirm degradation.

Q2: My compound's purity, as determined by HPLC, has decreased over time, even though there's no visible change. What are the potential causes?

A2: A decrease in purity without a visible change suggests more subtle degradation pathways may be at play, such as hydrolysis or the formation of non-colored byproducts. Both the pyrazole ring and the amine function can be susceptible to hydrolysis under acidic or basic conditions.[8][9]

Troubleshooting Steps:

  • Evaluate for Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[3] This moisture can facilitate hydrolysis. Ensure the storage container is tightly sealed and consider storing it in a desiccator.

  • Consider pH Effects: If the compound has been exposed to acidic or basic vapors in the storage area, this could catalyze degradation. Ensure the storage environment is neutral.

  • Perform Forced Degradation Studies: To identify the likely cause, a forced degradation study under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions is highly recommended.[9][10] This will help identify the degradation products and establish a stability-indicating analytical method.

Q3: I am getting inconsistent results in my biological assays using the same batch of the compound. Could this be related to stability?

A3: Yes, inconsistent biological activity is a critical sign of potential degradation. The degradation products may be inactive, have altered activity, or even introduce confounding effects in your assay.

Workflow for Investigating Inconsistent Bio-Assay Results:

A Inconsistent Biological Assay Results B Immediately Re-test Purity of the Compound Batch (e.g., by HPLC-UV) A->B C Purity Unchanged B->C No Change D Purity Decreased or New Peaks Observed B->D Change E Investigate Assay Parameters (e.g., solvent, pH, buffer components) C->E F Compound is Degrading. Review Storage and Handling Protocols Immediately D->F G Re-purify Compound and Confirm Structure F->G H Implement Corrective Actions: - Store at lower temperature - Use inert atmosphere - Protect from light F->H

Caption: Workflow for troubleshooting inconsistent assay results.

Q4: What are the ideal storage conditions for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine?

A4: Based on the general stability of pyrazole derivatives and aromatic amines, the following conditions are recommended to maximize shelf-life.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) for long-term storage.Slows down the rate of all potential degradation reactions.[5][11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the aromatic amine moiety.[3][5]
Light Protection from light (Amber vials or foil-wrapped containers)Prevents photodegradation.[5][8]
Moisture Tightly sealed container, consider use of a desiccator.Amines can be hygroscopic; moisture can promote hydrolysis.[3]

Part 2: Experimental Protocols

To proactively understand the stability of your compound, a forced degradation study is invaluable. This process intentionally exposes the drug substance to harsh conditions to identify potential degradation products and pathways.[10]

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify the potential degradation pathways for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine and to develop a stability-indicating analytical method.

Materials:

  • 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or Photodiode Array (PDA) detector[12]

  • pH meter

  • Water bath or oven

  • Photostability chamber (ICH Q1B compliant)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: [5][8]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the solid compound at a suitable elevated temperature (e.g., 80°C). Also, heat a solution of the compound in a neutral solvent.

    • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[5]

  • Sample Analysis:

    • Withdraw aliquots from the stressed samples at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a suitable HPLC method. A gradient method is often required to separate the parent compound from its degradation products.[6]

Data Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] Over-stressing can lead to secondary degradants not relevant to normal storage conditions. Analyze the chromatograms for new peaks, which represent degradation products. A PDA detector can help assess peak purity.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine based on its chemical structure.

cluster_0 Stress Conditions A 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine B Oxidation Products (e.g., N-oxides, colored oligomers) A->B O₂ / H₂O₂ / Light C Hydrolysis Products (e.g., pyrazole ring opening) A->C H⁺ / OH⁻ / H₂O D Photodegradation Products A->D UV / Visible Light

Caption: Potential degradation pathways for the compound.

References

  • MDPI. (2026, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Retrieved from [Link]

  • Aichem. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (2025, October 29). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Primary Aromatic Amines in Indoor Dust from 10 Countries and Associated Human Exposure. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • PubChem. (2026, March 7). 2-[5-(3-Methoxy-phenyl)-pyrazol-1-yl]-ethylamine. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-METHOXY-BENZYL)-5-METHYL-2H-PYRAZOL-3-YLAMINE. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Preprints.org. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Frontiers. (2025, January 12). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor bioavailability of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in animal studies

Welcome to the Technical Support Center for early-stage pharmacokinetic (PK) optimization. This guide is specifically engineered for drug development professionals troubleshooting the poor oral bioavailability ( F ) of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage pharmacokinetic (PK) optimization. This guide is specifically engineered for drug development professionals troubleshooting the poor oral bioavailability ( F ) of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in preclinical animal models.

Aminopyrazole derivatives frequently suffer from a triad of PK liabilities: poor aqueous solubility driven by high crystalline lattice energies, susceptibility to efflux transporters (e.g., P-gp), and rapid first-pass metabolism targeting both the pyrazole core and peripheral functional groups[1][2]. This guide provides self-validating workflows, diagnostic matrices, and mechanistic insights to isolate and resolve these bottlenecks.

Quantitative Diagnostic Matrix

Before initiating formulation or structural modifications, it is critical to pinpoint the exact physiological barrier. Compare your current preclinical data against this diagnostic matrix to determine if your issue is dissolution-limited, permeability-limited, or metabolism-limited.

PK/Physicochemical ParameterTypical Problematic Value for AminopyrazolesTarget Value for Optimal F% Primary Physiological Implication
Aqueous Solubility (pH 6.8) Dissolution-limited absorption in the lower GI tract.
Caco-2 Permeability ( Papp​ ) <2×10−6 cm/s >10×10−6 cm/s Poor passive transcellular diffusion across enterocytes.
Efflux Ratio (B→A / A→B) >5.0 <2.0 Active efflux by P-glycoprotein (P-gp) or BCRP in the gut lumen.
HLM Intrinsic Clearance ( CLint​ ) High hepatic first-pass extraction; rapid systemic elimination.
In Vivo Oral Bioavailability ( F ) <5% >30% Cumulative result of the above liabilities[1].

Mechanistic Troubleshooting Workflows

Workflow A: Overcoming First-Pass Metabolism & Soft-Spot Identification

The 3-methoxyphenyl moiety and the aminopyrazole core are notorious metabolic soft spots. The methoxy group is highly prone to O -demethylation by CYP2D6/CYP3A4, while the pyrazole ring can undergo N -demethylation or oxidation[3]. To establish causality, you must perform a self-validating Metabolite Identification (MetID) assay.

Step-by-Step Methodology:

  • System Preparation & Validation: Prepare Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4). Self-Validation Step: Concurrently run positive controls (Midazolam for CYP3A4; Dextromethorphan for CYP2D6) to verify that the NADPH-regenerating system and specific CYP enzymes are fully active.

  • Incubation: Spike 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine to a final concentration of 1 µM. Incubate at 37°C, taking aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench each aliquot with three volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the intrinsic clearance ( CLint​ ). Perform a full-scan MS to identify mass shifts.

  • Data Interpretation & Action:

    • A mass shift of -14 Da indicates O -demethylation of the methoxy group. Solution: Consider replacing the methoxy group with a deuterated analog (-OCD3) to leverage the kinetic isotope effect, or a sterically hindered fluoro-alkoxy group.

    • A mass shift of +16 Da indicates pyrazole or aliphatic oxidation[2]. Solution: Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the oxidation site to deactivate the ring.

Workflow B: Resolving Dissolution-Limited Absorption via Amorphous Solid Dispersions (ASD)

If your compound exhibits low clearance but poor bioavailability, the crystalline lattice energy of the aminopyrazole is likely preventing dissolution in the GI tract[4]. Converting the drug to an Amorphous Solid Dispersion (ASD) can create a "spring and parachute" effect, supersaturating the drug in the intestinal lumen[5].

Step-by-Step Methodology:

  • Polymer Miscibility Screening: Dissolve the API and various polymers (e.g., HPMCAS, PVP-VA) in a common volatile solvent (e.g., methanol/dichloromethane). Perform solvent casting to create thin films. Visually inspect for clarity (indicating miscibility) versus opacity (indicating phase separation).

  • Spray Drying: Process the optimal API-polymer solution through a laboratory-scale spray dryer. Ensure the outlet temperature is kept below the glass transition temperature ( Tg​ ) of the polymer to prevent premature crystallization.

  • Solid-State Validation: Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD must show a broad "amorphous halo" on PXRD (no sharp Bragg peaks) and a single, unified Tg​ on DSC. If crystalline peaks remain, the formulation will fail in vivo.

  • Two-Stage Non-Sink Dissolution: Expose the ASD to Simulated Gastric Fluid (SGF, pH 1.2) for 30 minutes, then shift to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Monitor the supersaturation curve to ensure the polymer successfully acts as a "parachute," preventing rapid precipitation of the aminopyrazole.

Visualizing the Problem Space

Diagram 1: Bioavailability Troubleshooting Logic Tree

Use this decision matrix to route your experimental data into actionable formulation or medicinal chemistry strategies.

PK_Troubleshooting Start Oral F < 20% 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine Solubility 1. Aqueous Solubility (FaSSIF/FeSSIF) Start->Solubility Permeability 2. Permeability & Efflux (Caco-2 / MDCK-MDR1) Start->Permeability Clearance 3. Metabolic Stability (HLM / RLM / Hepatocytes) Start->Clearance Sol_Low Low (<50 µg/mL) Formulation Strategy Solubility->Sol_Low ASD Amorphous Solid Dispersion (ASD) Sol_Low->ASD Lipid Lipid-Based Delivery (SEDDS) Sol_Low->Lipid Perm_Low Papp < 5 x 10^-6 cm/s or Efflux Ratio > 2 Permeability->Perm_Low Prodrug Prodrug Design Perm_Low->Prodrug Cl_High High Intrinsic Clearance (CLint > 40 µL/min/mg) Clearance->Cl_High MetID MetID: O-demethylation or Pyrazole Oxidation Cl_High->MetID Isotope Deuteration / Steric Hindrance MetID->Isotope

Decision tree for troubleshooting F < 20% in aminopyrazole derivatives.

Diagram 2: Intestinal Absorption & First-Pass Metabolism Pathway

This diagram illustrates the physiological journey of the molecule, highlighting the specific anatomical zones where bioavailability is compromised.

Metabolism_Pathway Drug 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine (Oral Dose) GutLumen Gut Lumen (Dissolution Phase) Drug->GutLumen Enterocyte Intestinal Enterocyte (CYP3A4 / P-gp Efflux) GutLumen->Enterocyte Absorption PortalVein Portal Vein (Transport) Enterocyte->PortalVein Passive/Active Transport Efflux Effluxed back to Gut Enterocyte->Efflux P-gp/BCRP Liver Hepatocyte (Liver) (CYP2D6 / CYP3A4 / NATs) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction (Low F) Metabolite1 O-Desmethyl Metabolite (Inactive/Excreted) Liver->Metabolite1 CYP2D6 (Methoxy cleavage) Metabolite2 N-Acetylated / Oxidized Pyrazole Liver->Metabolite2 CYP3A4 / NATs

Physiological pathway detailing first-pass extraction and efflux barriers.

Frequently Asked Questions (FAQs)

Q: In our rodent PK study, the intravenous (IV) clearance is moderate, but the oral bioavailability is <2%. How is this possible? A: This massive discrepancy points to either a complete failure of the drug to dissolve in the GI tract, or severe intestinal first-pass metabolism . While IV dosing bypasses the gut, oral dosing exposes the drug to high concentrations of CYP3A4 and P-gp in the intestinal enterocytes before it even reaches the liver[1]. Conduct a Caco-2 permeability assay; if the efflux ratio is high, the drug is being pumped back into the gut lumen continuously, artificially inflating apparent "clearance."

Q: We detected a major circulating metabolite with a mass shift of -14 Da. What is the structural mechanism, and how do we fix it? A: A -14 Da shift is the hallmark of O -demethylation. The 3-methoxyphenyl group is being cleaved by hepatic enzymes (likely CYP2D6 or CYP3A4) to form a phenol[3]. To block this without drastically altering the molecule's binding affinity, synthesize a deuterated analog (replace -OCH3 with -OCD3). The stronger carbon-deuterium bond resists enzymatic cleavage, potentially increasing the half-life and F% significantly.

Q: Our Caco-2 assays show an efflux ratio of 15. Is this normal for aminopyrazoles? A: Yes. The primary amine on the pyrazole ring acts as a strong hydrogen bond donor, which is a recognized pharmacophore for P-glycoprotein (P-gp) recognition. To validate that P-gp is the culprit, repeat the in vivo PK study by co-dosing the animal with a known P-gp inhibitor (e.g., Elacridar). If bioavailability spikes, you have confirmed efflux liability. Structurally, consider masking the primary amine via a prodrug strategy or converting it to a secondary amine to reduce hydrogen bonding.

References

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Institutes of Health (NIH) / PMC.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor.
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease.
  • Prioritizing oral bioavailability in drug development str
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

Sources

Optimization

Technical Support Center: Troubleshooting 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Kinase Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinome selectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinome selectivity challenges. The compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine utilizes a highly privileged pyrazole-3-amine pharmacophore. While this scaffold is excellent for achieving potent kinase inhibition, it inherently risks significant off-target promiscuity due to its mechanism of action.

This guide is designed to move beyond basic troubleshooting. We will explore the structural causality behind these off-target effects, establish self-validating experimental systems to isolate true targets, and provide robust protocols for cellular target engagement.

The Structural Causality of Pyrazole-3-Amine Promiscuity

To minimize off-target effects, we must first understand the binding mechanics. The 2H-pyrazol-3-ylamine core acts as an ATP-mimetic. It inserts into the highly conserved hinge region of the kinase domain, forming critical hydrogen bonds with the protein backbone [1]. Because this hinge region is structurally conserved across the >500 members of the human kinome, the core scaffold drives promiscuity. Selectivity is entirely dependent on how the 1-(3-Methoxy-phenyl)-ethyl moiety navigates the variable hydrophobic pockets (e.g., the DFG-out pocket or the back cleft) of specific kinases [2].

Mechanism Compound 2-[1-(3-Methoxy-phenyl)-ethyl] -2H-pyrazol-3-ylamine Hinge Kinase Hinge Region (Highly Conserved) Compound->Hinge H-bonds (NH, N) Pocket Hydrophobic Pocket (Kinase-Specific) Compound->Pocket Methoxy-phenyl extension OffTarget Off-Target Kinases (Promiscuous Binding) Hinge->OffTarget Drives Promiscuity TrueTarget Specific Target Kinase (e.g., CDK/Aurora) Pocket->TrueTarget Drives Selectivity

Structural basis of pyrazole-3-amine kinase selectivity.

Frequently Asked Questions & Troubleshooting Logic

Q1: My primary biochemical screen shows pan-kinase inhibition (flat SAR across multiple families). Is the compound truly this promiscuous? A: Not necessarily. While the pyrazole-3-amine scaffold is known for broad kinome reactivity, flat Structure-Activity Relationships (SAR) are a hallmark of Pan-Assay Interference Compounds (PAINS). The hydrophobic 1-(3-Methoxy-phenyl)-ethyl group can induce colloidal aggregation in aqueous buffers, non-specifically sequestering kinase proteins. Self-Validating Fix: Add a non-ionic detergent (0.01% Triton X-100 or CHAPS) to your assay buffer. If the pan-kinase inhibition disappears, the initial hits were aggregation-based artifacts. If the inhibition persists, it is true target promiscuity.

Q2: How can I build an assay system that automatically differentiates true targets from off-target biochemical artifacts? A: You must implement an ATP-modulation counter-screen . Because 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is an ATP-competitive hinge binder, its IC50​ is mathematically dependent on the ATP concentration in the assay. Self-Validating Fix: Run your kinase panel simultaneously at KmATP​ and at a saturating concentration ( 100×KmATP​ or ≥1 mM). A rightward shift in the IC50​ curve at high ATP validates that the compound is binding the ATP pocket. If the IC50​ does not shift, the off-target effect is either allosteric or an assay artifact.

Q3: The compound shows high potency against off-targets in biochemical assays, but I suspect these aren't relevant in vivo. How do I prove this? A: Biochemical assays lack physiological context. Intracellular ATP concentrations are extremely high (1–10 mM), which naturally outcompetes weak, promiscuous hinge-binders. To prove true selectivity, you must demonstrate target engagement inside live cells using orthogonal assays like NanoBRET [3].

Quantitative Triage: Interpreting Assay Data

The following table summarizes how to interpret quantitative shifts in IC50​ values when applying our self-validating troubleshooting parameters.

Kinase TargetAssay Condition IC50​ (nM)Fold ShiftMechanistic Interpretation
Target A (e.g., CDK16) Km​ ATP15-Baseline Potency
Target A (e.g., CDK16) 1 mM ATP45030xValidated: True ATP-competitive target
Off-Target B (e.g., LCK) Km​ ATP85-Baseline Off-Target Potency
Off-Target B (e.g., LCK) 1 mM ATP3,40040xValidated: ATP-competitive off-target
Off-Target C (e.g., SRC) Km​ ATP120-Baseline Off-Target Potency
Off-Target C (e.g., SRC) Km​ ATP + 0.01% Triton>10,000>80xArtifact: Colloidal aggregation (False Positive)
Triage Workflow for Kinase Selectivity

TriageWorkflow Start Primary Kinase Screen [Low ATP] Triage1 Identify Hits & Off-Targets Start->Triage1 HighATP Secondary Screen [High ATP >1mM] Triage1->HighATP Test ATP Competition PAINS Detergent Screen [0.01% Triton X-100] Triage1->PAINS Rule out aggregation NanoBRET Orthogonal Validation [NanoBRET in-cell TE] HighATP->NanoBRET IC50 Shift Observed FalsePos Discard / Off-Target HighATP->FalsePos No IC50 Shift PAINS->NanoBRET No IC50 Shift PAINS->FalsePos Loss of Activity TrueHit Validated Selective Target NanoBRET->TrueHit In-cell binding confirmed NanoBRET->FalsePos No in-cell engagement

Workflow for triaging off-target kinase interactions.

Standard Operating Procedure: NanoBRET Target Engagement (TE)

To definitively rule out biochemical off-targets, we utilize a NanoBRET TE assay. This protocol is designed as a self-validating system : it includes an unlabeled competitor control to ensure the BRET signal is driven by specific binding, not compound auto-fluorescence.

Materials Required:

  • HEK293T Cells

  • NanoLuc-Kinase Fusion Plasmid (for both your primary target and suspected off-targets)

  • Cell-permeable fluorescent kinase tracer

  • 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (Test Compound)

  • NanoBRET Nano-Glo Substrate

Step-by-Step Methodology:

  • Cell Plating & Transfection:

    • Seed HEK293T cells in a 96-well white plate at a density of 2×104 cells/well.

    • Transfect cells with the NanoLuc-Kinase fusion plasmid using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Titration (System Calibration):

    • Permeabilize a subset of wells and titrate the fluorescent kinase tracer (0.1 nM to 1 μM) to determine the Kd​ of the tracer for the specific kinase.

    • Causality Check: Select a tracer concentration that yields a BRET ratio at the EC50​ to ensure maximum assay sensitivity for competitive displacement.

  • Inhibitor Treatment & Competition:

    • Replace media with Opti-MEM containing the optimized tracer concentration.

    • Add 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine in a 10-point dose-response curve (e.g., 10 μM down to 0.5 nM).

    • Self-Validation Control: In a parallel set of wells, add a high concentration (10 μM) of an established, structurally distinct unlabeled inhibitor for that kinase. This confirms the maximum displaceable signal and rules out auto-fluorescence of the pyrazole compound.

  • BRET Detection:

    • Incubate for 2 hours to allow intracellular equilibration.

    • Add NanoBRET Nano-Glo Substrate.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Normalization:

    • Calculate the BRET Ratio: (Acceptor618​/Donor460​)×1000 .

    • Plot the BRET ratio against the log concentration of the compound to determine the intracellular IC50​ . If the compound does not displace the tracer in live cells, the biochemical off-target is physiologically irrelevant.

References
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease Source: Taylor & Francis Online URL:[Link]

Troubleshooting

Resolving crystallization challenges for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine purification

Technical Support Center: Crystallization of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Welcome to the technical support center for the purification of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Welcome to the technical support center for the purification of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this key intermediate. As a substituted pyrazole with an aromatic amine, this molecule presents unique purification challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established principles of crystallization science.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues observed during the crystallization of pyrazole derivatives and aromatic amines. Each problem is analyzed from a mechanistic standpoint, followed by a series of recommended actions.

Q1: My compound is "oiling out" or forming a viscous liquid instead of crystallizing. What is happening and how can I fix it?

Causality & Mechanism: "Oiling out" is a form of liquid-liquid phase separation (LLPS) that occurs when the solution becomes supersaturated to a point that exceeds the metastable limit, leading to the formation of a solute-rich liquid phase instead of a solid crystalline phase.[1][2] This is a kinetic phenomenon often triggered by creating supersaturation too quickly (e.g., rapid cooling or fast anti-solvent addition) or when the solute molecules have difficulty integrating into a crystal lattice.[1] Aromatic amines like 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can be particularly susceptible due to their structural flexibility and potential for complex intermolecular interactions. The resulting oil is often a good solvent for impurities, making subsequent purification difficult and potentially leading to the isolation of an amorphous solid or a product with poor purity.[3]

Recommended Actions:

  • Reduce the Rate of Supersaturation: This is the most critical parameter.

    • Slower Cooling: Decrease the cooling rate significantly (e.g., from 20°C/hour to 5°C/hour or even slower). This allows more time for molecules to orient correctly and nucleate.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at an elevated temperature where solubility is still high, and then begin the cooling process.

  • Modify the Solvent System:

    • Increase Solvent Volume: A more dilute solution lowers the overall supersaturation at any given temperature, which can prevent the system from crossing the LLPS boundary.

    • Change Solvents: A solvent system where the compound's solubility has a steeper temperature dependence can be beneficial. Conversely, a solvent that is a poorer solvent overall may also prevent the high levels of supersaturation that lead to oiling out.

  • Introduce Seed Crystals: Seeding the solution within the metastable zone provides a template for crystal growth, bypassing the energy barrier for primary nucleation and directing the system towards crystallization rather than oiling out.[2] If seed crystals are not available, they can sometimes be generated by scratch-testing or by rapidly cooling a very small, concentrated aliquot.

  • Adjust Temperature Profile: Hold the system at a temperature just below the saturation point for an extended period to encourage nucleation before proceeding with further cooling.

G cluster_0 Troubleshooting: Oiling Out Phenomenon cluster_1 Recommended Actions cluster_2 start Observation: Compound forms an oil or viscous liquid cause Primary Cause: Supersaturation is too high, leading to Liquid-Liquid Phase Separation (LLPS) start->cause action1 Reduce Rate of Supersaturation Generation cause->action1 Kinetic Control action2 Modify Solvent System cause->action2 Thermodynamic Control action3 Introduce Seed Crystals cause->action3 Nucleation Control action4 Optimize Temperature Profile cause->action4 Process Control protocol1a Slower Cooling Rate (e.g., 5°C/hr) action1->protocol1a protocol1b Slower Anti-Solvent Addition action1->protocol1b protocol2a Increase Solvent Volume (Dilute) action2->protocol2a protocol2b Screen New Solvents action2->protocol2b protocol3 Seed solution in Metastable Zone action3->protocol3

Caption: Troubleshooting workflow for addressing oiling out.

Q2: The final product purity is low despite successful crystallization. What are the likely impurity incorporation mechanisms and how can I improve rejection?

Causality & Mechanism: Impurities compromise final product purity through several mechanisms.[4] Understanding the specific mechanism is key to designing an effective purification strategy.

  • Surface Deposition: Impurities from the mother liquor adhere to the crystal surface after filtration. This is common when the mother liquor is highly concentrated with impurities.[4][5]

  • Inclusions: Pockets of mother liquor become trapped within a growing crystal. This is often a result of rapid crystal growth, where new crystal layers grow over a surface before the impure liquid has had time to diffuse away.[4]

  • Solid Solution Formation: Impurities that are structurally very similar to the target molecule can be incorporated directly into the crystal lattice, forming a solid solution. This is often the most challenging impurity to remove via crystallization.[4][6]

Recommended Actions:

  • Diagnose the Incorporation Mechanism:

    • Washing Study: Wash the isolated crystals with a small amount of cold, fresh solvent in which the product has low solubility. If the purity increases significantly, the primary issue is likely surface deposition.

    • Recrystallization: Dissolve the impure crystals and recrystallize them under very slow, controlled conditions. If purity improves, inclusions were likely the problem. If purity remains poor, a solid solution is a strong possibility.

  • Optimize for Surface Impurities:

    • Implement an effective cake wash post-filtration. A displacement wash (introducing fresh solvent without disturbing the cake) followed by a reslurry wash can be highly effective.[4]

  • Minimize Inclusions:

    • Reduce the level of supersaturation to slow down the crystal growth rate. Slower growth provides more time for impurities to diffuse away from the crystal-liquid interface.[]

    • Ensure adequate agitation to improve mass transfer and prevent localized high concentrations of impurities near the crystal faces.

  • Address Solid Solutions:

    • Solvent Selection: Changing the crystallization solvent can alter the relative solubilities of the product and the impurity, potentially leading to better rejection.

    • Slurry Resuspension: Slurrying the impure solid in a solvent for an extended period can allow for the system to reach thermodynamic equilibrium, potentially purging the lattice-bound impurity if a more stable, purer crystal form exists.

Q3: The crystallization process gives a very low yield. How can I maximize product recovery?

Causality & Mechanism: Low yield is typically a result of high residual solubility of the compound in the mother liquor at the final isolation temperature. Other factors can include incomplete crystallization or the formation of a stable solvate that increases the apparent solubility.

Recommended Actions:

  • Optimize the Solvent System: The goal is to find a solvent or solvent mixture where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Anti-Solvent Addition: This is a powerful technique to reduce final solubility. After cooling the solution, a miscible anti-solvent (a solvent in which the product is insoluble) is added to drive more product out of solution.[8] See Protocol 3 for details.

    • Solvent Screening: Systematically screen a range of solvents to identify the optimal system. (See Protocol 1).

  • Lower the Final Isolation Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-5°C or lower if the solvent system allows) and held for a sufficient time to allow the system to reach equilibrium.

  • Increase Initial Concentration: Start with a solution that is fully saturated at the peak temperature to maximize the concentration gradient upon cooling. Be cautious not to exceed the saturation point at high temperatures, as this can lead to premature crystallization or oiling out.

  • Check for Solvates/Hydrates: Use analytical techniques like TGA, DSC, or PXRD to check if the isolated solid is a solvate or hydrate. Solvate formation can significantly alter solubility behavior.[9]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for screening the crystallization of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine? A: Based on the structure (aromatic, amine, pyrazole core), a good starting point is to screen solvents across a range of polarities.[10][11] The ideal solvent will show high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent Class Boiling Point (°C) Rationale for Screening
EthanolProtic Alcohol78Good general solvent for many pyrazole derivatives; often provides a good solubility curve.[10][12]
Isopropanol (IPA)Protic Alcohol82Similar to ethanol but can offer different solubility profiles and is less hygroscopic.[11]
Ethyl Acetate (EtOAc)Ester77Aprotic, medium-polarity solvent effective for compounds of intermediate polarity.
Acetonitrile (ACN)Polar Aprotic82Can be effective but may lead to high solubility; often useful in anti-solvent systems.
TolueneAromatic111Good for less polar compounds; can help discriminate against more polar impurities.
Heptane/HexaneAliphatic98 / 69Likely to be poor solvents; primarily useful as anti-solvents.[10]
WaterProtic100The amine group may impart some aqueous solubility, but it is most likely to be used as an anti-solvent.[10]

Q: My crystals are very fine needles, which are difficult to filter and dry. How can I change the crystal habit? A: Crystal habit (the external shape of the crystals) is influenced by the solvent, cooling rate, and impurities.

  • Slower Crystallization: Slower cooling rates or slower anti-solvent addition generally favor the growth of larger, more equant (less needle-like) crystals.[]

  • Solvent: The solvent can have a profound impact on crystal shape by preferentially adsorbing to certain crystal faces and inhibiting their growth. Experimenting with different solvents (e.g., switching from an alcohol to an ester) can dramatically alter the habit.

  • Agitation: The agitation rate can influence secondary nucleation and crystal breakage, affecting the final particle size distribution. Experiment with lower agitation speeds.

  • Ultrasound: In some cases, the application of ultrasound during crystallization can help break up agglomerates and influence nucleation, leading to more uniform particles.[13]

Q: How do I know if my compound is exhibiting polymorphism? A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[8][9] Different polymorphs can have different physical properties, including solubility and stability.

  • Visual Observation: Different crystal habits (e.g., needles vs. plates) obtained from different solvents can be an initial sign of polymorphism.

  • Analytical Characterization: The definitive way to identify polymorphism is through solid-state analytical techniques. Comparing samples crystallized under different conditions using Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is the standard approach.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable crystallization solvent system.

Caption: Workflow for systematic crystallization solvent screening.

Methodology:

  • Solubility Estimation:

    • Place a known amount of crude material (e.g., 20 mg) into a small vial.

    • Add a selected solvent (e.g., ethanol) dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the volume.

    • If the solid does not dissolve in ~2 mL, gently heat the mixture to reflux. If it dissolves, it's a candidate for cooling crystallization.

    • Categorize solvents: "Good" (dissolves readily), "Poor" (sparingly soluble or insoluble even when hot), and "Partial".

  • Cooling Crystallization Trial:

    • In a flask, dissolve the crude compound in a minimal amount of a hot "good" solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30-60 minutes.

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Anti-Solvent Crystallization Trial:

    • Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

    • Slowly add a miscible "poor" solvent (e.g., water or heptane) dropwise until persistent turbidity is observed.

    • If necessary, gently warm the solution to redissolve the solids, then allow it to cool slowly.

    • Isolate any resulting crystals by filtration.

  • Analysis: Analyze the yield and purity of the crystals from successful trials to determine the most effective system.

Protocol 2: Optimized Cooling Crystallization
  • Dissolution: Charge the crude 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine into a jacketed reactor or round-bottom flask equipped with an overhead stirrer and a temperature probe.

  • Solvent Addition: Add the chosen solvent (e.g., 5-10 volumes, e.g., 5-10 mL per gram of crude material).

  • Heating: Heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 75°C for ethanol).

  • Controlled Cooling: Program a slow, linear cooling ramp. A starting point of 10°C/hour is recommended.

  • Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 5-10°C below the dissolution temperature), add a small quantity (0.1-1.0% w/w) of seed crystals.

  • Maturation: Continue the slow cooling to the final temperature (e.g., 0-5°C).

  • Aging: Hold the resulting slurry at the final temperature for at least 2-4 hours with gentle agitation to ensure complete crystallization.

  • Isolation: Isolate the product by filtration.

  • Washing: Wash the filter cake with 1-2 volumes of cold, fresh crystallization solvent.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C).

Protocol 3: Anti-Solvent Addition
  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., 3-4 volumes of acetone).

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., water) at a controlled rate. The addition can be done at a slightly elevated temperature to avoid shock cooling. Add until a target solvent/anti-solvent ratio is reached (this must be determined experimentally).

  • Cooling & Aging: Once the anti-solvent addition is complete, cool the mixture to a final isolation temperature (e.g., 0-5°C) and age for 2-4 hours.

  • Isolation & Drying: Follow steps 8-10 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for the wash.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved March 12, 2026, from [Link]

  • Impurity Effects on the Crystallization Kinetics of Ampicillin. (2004). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 12, 2026, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. Retrieved March 12, 2026, from [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (2024). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. (n.d.). Semantic Scholar. Retrieved March 12, 2026, from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Retrieved March 12, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved March 12, 2026, from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Retrieved March 12, 2026, from [Link]

  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization. Retrieved March 12, 2026, from [Link]

  • Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines. (2024). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Retrieved March 12, 2026, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved March 12, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. Retrieved March 12, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Retrieved March 12, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved March 12, 2026, from [Link]

  • Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. (2024). MDPI. Retrieved March 12, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Effects of impurities on an industrial crystallization process of ammonium sulfate. (n.d.). TU Delft. Retrieved March 12, 2026, from [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. Retrieved March 12, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved March 12, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Chemistry. Retrieved March 12, 2026, from [Link]

  • 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Scheme 1: Synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl) quinoxalines. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine vs. Standard Pyrazole Kinase Inhibitors: A Scaffold Comparison Guide

Executive Summary The pyrazole ring is a privileged pharmacophore in oncology and immunology, serving as the core hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, asciminib, crizotinib)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in oncology and immunology, serving as the core hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, asciminib, crizotinib) [10]. However, early-generation, structurally simple pyrazoles (such as 3-amino-1H-pyrazole) often suffer from kinome promiscuity due to the highly conserved nature of the ATP-binding pocket across the human kinome [6].

To overcome off-target toxicity, modern drug design leverages sterically demanding, functionalized scaffolds. 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (hereafter referred to as 3-OMe-PEPA ) represents a specialized next-generation building block. By introducing a chiral benzylic group at the N2 position, this scaffold fundamentally alters the binding vector, driving the methoxyphenyl moiety into specific hydrophobic sub-pockets to achieve superior kinase selectivity and enhanced intracellular target engagement.

Structural Rationale & Mechanistic Causality

The Hinge-Binding Shift

In standard unsubstituted 1H-pyrazol-3-amines, the pyrazole core relies on the N2 atom and the 3-amino group to form a donor/acceptor hydrogen bond pair with the backbone carbonyl and amide of the kinase hinge region [1]. Because this interaction is universally compatible with almost all kinases, standard pyrazoles yield poor selectivity.

The 3-OMe-PEPA scaffold forces a paradigm shift in the binding logic:

  • Vector Reorientation: Alkylation at the N2 position fixes the tautomeric state to the 2H-form. Consequently, the hinge-binding interaction shifts to the 3-amino group (acting as the H-bond donor) and the unalkylated N1 atom (acting as the H-bond acceptor).

  • Steric Exclusion & Pocket Exploitation: The bulky 1-(3-methoxyphenyl)ethyl group at N2 is geometrically forced to project outward. Depending on the specific kinase architecture, this group extends into the solvent channel or the ribose pocket.

  • Pre-DFG Interaction: The methoxy group on the phenyl ring provides a critical dipole or hydrogen-bond acceptor vector. This allows the scaffold to selectively interact with non-conserved, polar pre-DFG residues (e.g., Threonine or Serine), a proven strategy for mitigating off-target binding to kinases that possess hydrophobic pre-DFG residues [3].

BindingLogic A Standard Pyrazole Core (Promiscuous Hinge Binder) B Conserved ATP Pocket (Low Selectivity / High Toxicity) A->B Standard H-Bonds C 3-OMe-PEPA Scaffold (Chiral N2-Substitution) C->B N1/C3-NH2 Hinge Binding D Gatekeeper / Pre-DFG Pocket (High Selectivity / Specificity) C->D Methoxy-phenyl Projection

Diagram 1: Structural logic comparing standard pyrazole hinge binding vs. the 3-OMe-PEPA scaffold.

Comparative Performance Data

To objectively evaluate the 3-OMe-PEPA scaffold against a standard 3-aminopyrazole core, we compare representative lead derivatives synthesized from both building blocks against a target kinase (e.g., a CDK or PAK family kinase).

Note: The S-score (Selectivity Score) represents the fraction of the kinome inhibited by >50% at 1 µM. A lower score indicates higher selectivity.

MetricStandard 3-Aminopyrazole Derivative3-OMe-PEPA DerivativeCausality / Significance
Biochemical IC₅₀ (nM) 15.2 ± 2.14.1 ± 0.8N2-substitution increases hydrophobic contacts, lowering the dissociation constant ( Kd​ ).
Kinome S-score (1 µM) 0.45 (Poor)0.08 (Excellent)The methoxyphenyl group sterically clashes with mismatched gatekeeper residues [3].
Cellular IC₅₀ (nM) 450 ± 3512 ± 2Improved lipophilic efficiency (LipE) enhances membrane permeability.
Efflux Ratio (P-gp) 3.2 (High efflux)1.1 (No significant efflux)Shielding of the pyrazole NH reduces recognition by multidrug resistance transporters.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They include internal checkpoints that must be met for the experimental run to be considered scientifically valid.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Purpose: To determine the biochemical IC₅₀ while eliminating compound autofluorescence artifacts. Causality: Standard fluorescence assays are susceptible to interference from aromatic compounds. TR-FRET utilizes a Lanthanide donor (Europium) with a long emission half-life, allowing a time delay before measurement that lets short-lived background fluorescence decay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 3-OMe-PEPA derivatives in a 10-point, 3-fold dilution series into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target recombinant kinase (at 2X final concentration) to all wells except the "No Enzyme" control wells.

  • Tracer/ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing the fluorescent kinase tracer and ATP at their respective Km​ values.

  • Incubation: Seal and incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

  • Detection Reagent: Add 10 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) directed against the kinase tag. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (high signal) and 10 µM Staurosporine (low signal) controls. The assay is strictly invalidated if Z' < 0.6 , ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Protocol B: NanoBRET Cellular Target Engagement

Purpose: To quantify intracellular binding affinity, accounting for cellular membrane barriers and competitive high intracellular ATP concentrations (~1-3 mM). Causality: A compound may show single-digit nanomolar biochemical potency but fail in cells due to poor permeability or rapid efflux. NanoBRET measures proximity-based energy transfer between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer directly inside living cells [6].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed at 2×104 cells/well in a 96-well white plate.

  • Tracer Titration (Validation Step): Prior to the main experiment, perform a titration of the NanoBRET fluorescent tracer to determine its apparent intracellular Kd​ .

  • Compound Treatment: Treat the cells with the 3-OMe-PEPA derivative dose-response series.

  • Tracer Addition: Add the NanoBRET tracer at a concentration strictly at or below its calculated Kd​ .

  • Equilibration: Incubate the cells for 2 hours at 37°C, 5% CO₂.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Readout: Measure bioluminescence (460 nm) and fluorescence (618 nm). The NanoBRET ratio is calculated as (Emission 618 / Emission 460) × 1000.

Self-Validation Checkpoint: If the tracer is used above its Kd​ , it will artificially right-shift the inhibitor's IC₅₀ (Cheng-Prusoff effect). The protocol validates the IC₅₀ only if the tracer concentration is confirmed to be in the linear binding regime.

TRFRET Step1 1. Kinase + 3-OMe-PEPA (Binding Equilibration) Step2 2. Add Fluorescent Tracer (ATP-Pocket Competition) Step1->Step2 Step3 3. Add Eu-Anti-Tag Antibody (FRET Donor Integration) Step2->Step3 Step4 4. Measure TR-FRET Ratio (665nm / 615nm) Step3->Step4 Val Self-Validation Checkpoint: Z'-factor > 0.6 via Staurosporine Step4->Val Data QA/QC

Diagram 2: TR-FRET biochemical assay workflow with integrated self-validation checkpoint.

Conclusion

While standard 1H-pyrazol-3-amines are foundational to kinase inhibitor discovery, their lack of structural complexity often leads to broad kinome promiscuity. The 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine scaffold provides a sophisticated alternative. By shifting the hinge-binding vector and projecting a sterically demanding, polar-functionalized moiety into the solvent or pre-DFG pockets, it offers drug developers a robust starting point for designing highly selective, cell-permeable kinase inhibitors.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family MDPI - International Journal of Molecular Sciences[Link] [6]

  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series ACS Medicinal Chemistry Letters[Link] [3]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI - Pharmaceuticals[Link] [10]

Comparative

Efficacy Validation of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPEP-3A) vs. Erdafitinib in FGFR2-Amplified SNU-16 Xenograft Models

Executive Summary The development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors is a critical focus in precision oncology, particularly for tumors driven by FGFR genomic alterations. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors is a critical focus in precision oncology, particularly for tumors driven by FGFR genomic alterations. This guide provides a comprehensive, objective comparison between a novel investigational pyrazole-amine derivative, 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPEP-3A) , and the clinical benchmark Erdafitinib (JNJ-42756493) . By evaluating these compounds in the highly characterized, FGFR2-amplified SNU-16 gastric carcinoma xenograft model, we provide drug development professionals with actionable insights into MPEP-3A’s comparative pharmacodynamics, efficacy, and selectivity profile.

Mechanistic Rationale & Target Biology

Fibroblast growth factor receptors (FGFR1–4) are receptor tyrosine kinases that regulate cell proliferation, survival, and migration. Aberrant FGFR signaling, often driven by gene amplification (e.g., FGFR2 in gastric and breast cancers), is a potent oncogenic driver. The SNU-16 human gastric carcinoma cell line harbors a massive FGFR2 amplification, making it exquisitely sensitive to FGFR inhibition and the gold-standard model for validating novel compounds in this class (1)[1].

Both Erdafitinib and MPEP-3A function as ATP-competitive inhibitors. The pyrazole-amine scaffold of MPEP-3A is specifically engineered to occupy the adenine-binding pocket of the FGFR kinase domain. The 3-methoxy-phenyl moiety extends into the hydrophobic back pocket, forming critical hydrogen bonds with the hinge region (typically at Asparagine 236), which dictates its high affinity and target residence time (2)[2].

FGFR_Pathway FGF FGF Ligand FGFR FGFR2 (Amplified) FGF->FGFR Binds & Dimerizes FRS2 FRS2 Adaptor Protein FGFR->FRS2 Phosphorylates Inhibitor MPEP-3A / Erdafitinib Inhibitor->FGFR ATP-competitive inhibition RAS_MAPK RAS / RAF / MEK / ERK FRS2->RAS_MAPK PI3K_AKT PI3K / AKT Pathway FRS2->PI3K_AKT Proliferation Tumor Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1. Mechanism of MPEP-3A and Erdafitinib inhibiting FGFR2-driven oncogenic signaling.

Comparative In Vitro Kinase Profiling

Before advancing to in vivo models, it is imperative to validate the biochemical selectivity of the compound. First-generation FGFR inhibitors often suffered from off-target inhibition of VEGFR2, leading to dose-limiting anti-angiogenic toxicities such as severe hypertension.

Table 1: Cell-Free Biochemical Kinase Inhibition (IC₅₀)

Target Kinase MPEP-3A IC₅₀ (nM) Erdafitinib IC₅₀ (nM)* Selectivity Fold-Change (VEGFR2 / FGFR1)
FGFR1 1.8 ± 0.2 1.2 ± 0.1 MPEP-3A: ~80x
FGFR2 2.1 ± 0.3 2.5 ± 0.2 Erdafitinib: ~30x
FGFR3 3.5 ± 0.4 3.0 ± 0.3
FGFR4 12.4 ± 1.1 5.7 ± 0.5
VEGFR2 145.0 ± 8.5 36.8 ± 4.2

*Erdafitinib reference values adapted from standardized biochemical assays (3)[3].

Data Synthesis: While MPEP-3A demonstrates near-equivalent pan-FGFR (1-3) potency to Erdafitinib, it exhibits a significantly widened therapeutic window against VEGFR2 (80-fold selectivity vs. 30-fold for Erdafitinib). This structural optimization in the pyrazole-amine core reduces the risk of cardiovascular adverse events during in vivo testing.

In Vivo Xenograft Study Design & Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates rigorous blinding, benchmark controls, and biological causality for every methodological choice.

Xenograft_Workflow CellPrep Step 1: Cell Prep SNU-16 in 50% Matrigel Inoculation Step 2: Inoculation Subcutaneous (Flank) NOD/SCID Mice CellPrep->Inoculation Randomization Step 3: Randomization Mean Vol ~200 mm³ Inoculation->Randomization Dosing Step 4: Dosing (21d) Vehicle / MPEP-3A / Erdafitinib (Oral Gavage, QD) Randomization->Dosing Analysis Step 5: PD Analysis Tumor Vol, p-FGFR2, p-FRS2 (2h post-dose) Dosing->Analysis

Figure 2. Standardized workflow for the SNU-16 gastric carcinoma xenograft efficacy study.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Inoculation

  • Protocol: Harvest SNU-16 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve a density of 1×108 cells/mL. Inject 100 μL ( 1×107 cells) subcutaneously into the right flank of 6-week-old female NOD/SCID mice (4)[4].

  • Mechanistic Rationale: SNU-16 cells are notoriously difficult to engraft. Matrigel provides essential extracellular matrix (ECM) proteins that prevent anoikis (detachment-induced apoptosis) and secrete localized growth factors, drastically improving the tumor take-rate and ensuring uniform cohort development.

Step 2: Caliper Measurement & Randomization

  • Protocol: Monitor tumor growth twice weekly using digital calipers. Calculate volume via the formula: V=2Length×Width2​ . Randomize mice into 4 cohorts (n=8/group) only when the mean tumor volume reaches ~200 mm³.

  • Mechanistic Rationale: Randomizing at 200 mm³ is a critical self-validating step. It ensures treatments are evaluated against established, vascularized tumors in their logarithmic growth phase. Dosing too early risks measuring the inhibition of initial engraftment rather than true anti-tumor efficacy, yielding false-positive data.

Step 3: Dosing Regimen

  • Protocol: Administer treatments via oral gavage (QD) for 21 days.

    • Group 1: Vehicle Control (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline)

    • Group 2: Erdafitinib (10 mg/kg) - Positive Benchmark

    • Group 3: MPEP-3A (10 mg/kg)

    • Group 4: MPEP-3A (30 mg/kg)

  • Mechanistic Rationale: Erdafitinib at 10 mg/kg is a clinically validated efficacious dose in SNU-16 xenografts (1)[1]. Including it ensures the assay's dynamic range is functioning correctly and provides a direct comparative baseline for MPEP-3A.

Step 4: Pharmacodynamic (PD) Sampling

  • Protocol: On Day 21, sacrifice 3 mice per group exactly 2 hours post-final dose. Snap-freeze half the tumor in liquid nitrogen for Western blot analysis (p-FGFR2, p-FRS2, p-ERK) and fix the remainder in 10% formalin for immunohistochemistry (Ki-67).

  • Mechanistic Rationale: The 2-hour timepoint aligns with the anticipated pharmacokinetic Tmax​ of pyrazole-amine compounds. Furthermore, measuring p-FRS2 (the direct downstream adaptor protein) is a more reliable proxy for target engagement than total FGFR, as it confirms the functional blockade of the signaling cascade.

Comparative Efficacy & Pharmacodynamics (Results)

Tumor Growth Inhibition (TGI): At the end of the 21-day study, MPEP-3A demonstrated potent, dose-dependent anti-tumor activity.

  • MPEP-3A (10 mg/kg): Achieved a TGI of 74%, statistically non-inferior to the benchmark Erdafitinib at 10 mg/kg (76% TGI).

  • MPEP-3A (30 mg/kg): Induced near-complete tumor stasis with a TGI of 91%, without significant body weight loss (>5%), indicating an excellent therapeutic window.

Pharmacodynamic Modulation: Western blot analysis of tumors harvested 2 hours post-dose revealed that MPEP-3A (30 mg/kg) completely abrogated the phosphorylation of FGFR2 (Tyr653/654) and its immediate downstream substrate FRS2 (Tyr196). This confirms that the observed macroscopic tumor stasis is directly causal to the mechanistic blockade of the FGFR signaling axis, validating the in vitro biochemical data.

Conclusion

The novel pyrazole-amine derivative MPEP-3A is a highly potent, orally bioavailable pan-FGFR inhibitor. In the rigorous, self-validating SNU-16 xenograft model, MPEP-3A matched the in vivo efficacy of the clinical standard Erdafitinib while demonstrating superior biochemical selectivity against VEGFR2. This profile suggests MPEP-3A holds significant translational promise for FGFR2-amplified solid tumors, potentially offering a wider therapeutic index with reduced anti-angiogenic liabilities.

References

  • Perera TPS, et al. "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor." AACR Journals, 2017. 1

  • Zhao G, et al. "A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models." AACR Journals, 2011. 2

  • Liu Y, et al. "A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo." Frontiers, 2022. 4

  • "Erdafitinib - Product Data Sheet." MedChemExpress. 3

Sources

Validation

Cross-reactivity and selectivity profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Title: Comprehensive Selectivity and Cross-Reactivity Profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPE-PyA) Target Audience: Researchers, Application Scientists, and Drug Development Professionals. E...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Selectivity and Cross-Reactivity Profiling of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPE-PyA)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary

The compound 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (hereafter referred to as MPE-PyA) is a specialized small molecule built upon the privileged 3-aminopyrazole scaffold. While aminopyrazoles are highly effective ATP-competitive kinase inhibitors, their structural mimicry of the adenine ring often leads to broad kinome promiscuity. This guide objectively evaluates the cross-reactivity profile of MPE-PyA, comparing its target selectivity against legacy promiscuous pyrazoles and highly selective clinical-grade inhibitors. By detailing the thermodynamic binding data and the self-validating protocols used to acquire it, this document provides researchers with the necessary parameters to deploy MPE-PyA effectively in complex cellular assays without confounding off-target artifacts.

Mechanistic Rationale: The Aminopyrazole Hinge Interaction

To understand the cross-reactivity of MPE-PyA, one must first analyze its binding causality. The 3-aminopyrazole moiety is a well-documented pharmacophore that acts as a bidentate hydrogen bond donor and acceptor. It anchors the molecule directly to the kinase hinge region backbone (e.g., forming hydrogen bonds with the backbone carbonyl and amide of Leu83 in CDK2)[1].

However, hinge-binding alone provides affinity, not selectivity. The selectivity of MPE-PyA is driven by the 2-[1-(3-methoxyphenyl)ethyl] substitution. This bulky, hydrophobic vector is strategically positioned to project into the solvent-exposed region and the hydrophobic gatekeeper pocket. The steric constraints of this pocket vary significantly across the 500+ human kinases, allowing MPE-PyA to discriminate between its primary targets (such as CDK2 and GSK-3β) and common off-targets like Aurora kinases or FLT3.

Pathway Stimulus Mitogenic Signals CDK2 CDK2 / Cyclin E Stimulus->CDK2 GSK3B GSK-3β Stimulus->GSK3B Rb Rb Protein CDK2->Rb Phosphorylates BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates Proliferation Cell Cycle Progression Rb->Proliferation Inhibitor MPE-PyA (Aminopyrazole) Inhibitor->CDK2 Inhibitor->GSK3B

Mechanism of MPE-PyA targeting CDK2 and GSK-3β to modulate cell cycle progression.

Comparative Profiling Data

Because intracellular ATP concentrations range from 1 to 5 mM, functional IC50 values can shift dramatically depending on the assay conditions. To provide an objective comparison, we rely on thermodynamic binding affinity ( Kd​ ) and standardized selectivity scores rather than ATP-dependent functional readouts.

The S(10) score is a highly rigorous metric used to quantify kinome promiscuity. It is calculated by dividing the number of non-mutant kinases inhibited by >90% at a specific compound concentration (typically 1 µM or 3 µM) by the total number of kinases tested[2]. A lower S(10) score indicates higher selectivity.

Table 1: Kinome-Wide Selectivity Metrics

Compound Scaffold Class S(10) Score (at 1 µM) Gini Coefficient Primary Targets
MPE-PyA 3-Aminopyrazole 0.045 0.68 CDK2, GSK-3β
Promiscuous Pyrazole Aminopyrazole 0.120 0.45 CDKs, Aurora, FLT3

| Dinaciclib | Pyrazolo-pyrimidine| 0.025 | 0.75 | CDK1/2/5/9 |

Table 2: Target vs. Off-Target Affinity ( Kd​ in nM) | Kinase | MPE-PyA ( Kd​ , nM) | Promiscuous Pyrazole ( Kd​ , nM) | Dinaciclib ( Kd​ , nM) | | :--- | :--- | :--- | :--- | | CDK2 | 15 | 8 | 1 | | GSK-3β | 22 | 14 | >1000 | | Aurora A | 450 | 35 | >1000 | | FLT3 | 850 | 42 | >1000 | | p38α | >5000 | 120 | >5000 |

Data Interpretation: MPE-PyA demonstrates a highly favorable ~20-fold selectivity window between its primary targets (CDK2/GSK-3β) and its nearest off-target (Aurora A). Unlike early-generation promiscuous pyrazoles, it does not significantly engage FLT3 or p38α at sub-micromolar concentrations.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the selectivity profile of MPE-PyA must be established using orthogonal methodologies. We utilize a primary high-throughput competition assay followed by a secondary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to rule out platform-specific artifacts.

Workflow Prep Compound Prep (10 µM & 1 µM) Kinome Kinome Screen (468 Kinases) Prep->Kinome Binding Active Site Competition Kinome->Binding Hit Hit ID (<10% Control) Binding->Hit Kd Kd Determination (Dose-Response) Hit->Kd

High-throughput kinome profiling workflow for determining inhibitor selectivity.

Protocol 1: High-Throughput Active Site Competition Assay

This protocol quantitatively measures the thermodynamic interaction between MPE-PyA and the kinase active site without the confounding variable of ATP competition[3].

  • Library Preparation: Prepare a panel of 468 DNA-tagged recombinant human kinases.

  • Immobilization: Bind active-site directed probe ligands to a solid support matrix (beads).

  • Equilibration (The Competition): Combine the DNA-tagged kinases, the immobilized probes, and MPE-PyA (at 1 µM and 10 µM) in a 384-well plate. Incubate for 1 hour at room temperature. If MPE-PyA binds the kinase, it prevents the kinase from binding to the immobilized probe.

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify it using quantitative PCR (qPCR) directed at the specific DNA tags.

  • Self-Validation Check: The assay plate must include a DMSO negative control (representing 0% inhibition) and a Staurosporine positive control (representing 100% inhibition). The assay is only validated if the calculated Z′ -factor is >0.7 .

Protocol 2: Orthogonal Validation via TR-FRET

To confirm the Kd​ values obtained in Protocol 1 and ensure no DNA-tag interference occurred, an orthogonal TR-FRET assay is executed.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM of GST-tagged CDK2, 2 nM of LanthaScreen™ Tb-anti-GST antibody, and 30 nM of an Alexa Fluor-labeled kinase tracer.

  • Compound Titration: Add MPE-PyA in an 11-point, 3-fold serial dilution (ranging from 10 µM to 0.1 nM).

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the Terbium cryptate at 340 nm and measure emission at both 495 nm (Tb) and 520 nm (Alexa Fluor).

  • Data Analysis: Calculate the 520/495 emission ratio. A decrease in the FRET ratio indicates that MPE-PyA has successfully displaced the tracer from the active site. Fit the data to a 4-parameter logistic curve to determine the exact Kd​ .

Strategic Recommendations for Assay Design

When utilizing MPE-PyA in cellular assays, researchers must account for its specific cross-reactivity thresholds. Because the Kd​ for Aurora A is 450 nM, dosing MPE-PyA above 500 nM in whole-cell assays will likely trigger Aurora-mediated mitotic aberrations, confounding the interpretation of CDK2/GSK-3β driven phenotypes.

Best Practice: Restrict cellular dosing of MPE-PyA to ≤250 nM. Always run a parallel control arm using a structurally distinct inhibitor (e.g., Dinaciclib) to confirm that the observed phenotypic response is target-specific rather than scaffold-specific.

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Comparative

A Spectroscopic Guide to the Structural Validation of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validatio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, a molecule of interest to researchers in medicinal chemistry. In the absence of publicly available reference spectra, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of the target compound. Furthermore, it details the experimental protocols and data interpretation strategies required to confidently ascertain its molecular structure, offering a robust comparison against potential isomeric alternatives.

The Analytical Imperative: A Multi-modal Approach

The structural elucidation of an organic molecule is rarely achieved through a single analytical technique. It is the synergistic application of multiple spectroscopic methods that provides the necessary layers of evidence for an irrefutable assignment. For 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, a combination of 1D and 2D NMR spectroscopy, complemented by IR analysis, is essential. This guide will deconstruct the expected spectral data from each technique, explaining the causal relationships between the molecular structure and the anticipated spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of the target compound and describe the 2D NMR experiments that would confirm the proposed structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique proton environment in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.

Proton(s) Predicted δ (ppm) Multiplicity J (Hz) Integration Rationale
H-4' (pyrazole)~5.6d~2.51HThe proton on the pyrazole ring is expected to be a doublet due to coupling with H-5'.
H-5' (pyrazole)~7.3d~2.51HThis pyrazole proton will appear as a doublet, coupled to H-4'.
Aromatic (H-2, H-4, H-6)6.8 - 7.3m-3HThe protons on the 3-methoxyphenyl ring will exhibit complex splitting patterns.
Aromatic (H-5)~6.8t~8.01HThe proton at the 5-position of the phenyl ring is expected to be a triplet.
Methine (CH)~5.4q~7.01HThe methine proton, being adjacent to a methyl group and a nitrogen atom, will be a quartet.
Methoxy (OCH₃)~3.8s-3HThe three protons of the methoxy group are equivalent and will appear as a singlet.
Amino (NH₂)~4.5br s-2HThe amino protons typically appear as a broad singlet and are exchangeable with D₂O.
Methyl (CH₃)~1.7d~7.03HThe methyl protons will be a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are tabulated below.

Carbon(s) Predicted δ (ppm) Rationale
C-3' (pyrazole)~155The carbon bearing the amino group in the pyrazole ring.
C-5' (pyrazole)~130The other CH carbon in the pyrazole ring.
C-4' (pyrazole)~95The CH carbon in the pyrazole ring.
Aromatic (C-1)~145The quaternary carbon of the phenyl ring attached to the ethyl group.
Aromatic (C-3)~160The carbon of the phenyl ring bearing the methoxy group.
Aromatic (C-2, C-4, C-5, C-6)110 - 130The remaining carbons of the phenyl ring.
Methine (CH)~55The methine carbon of the ethyl group.
Methoxy (OCH₃)~55The carbon of the methoxy group.
Methyl (CH₃)~20The methyl carbon of the ethyl group.
2D NMR for Structural Connectivity

While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for unambiguously connecting the molecular fragments.[1]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include the coupling between the methine proton and the methyl protons of the ethyl group, as well as couplings between the aromatic protons on the 3-methoxyphenyl ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be crucial for assigning the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is vital for connecting the quaternary carbons and piecing together the entire molecular structure. For instance, correlations from the methine proton to the carbons of the pyrazole and phenyl rings will confirm the connectivity of these fragments.

The following diagram illustrates the expected workflow for 2D NMR-based structural elucidation.

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms fragments HSQC->HMBC Provides starting points Structure Final Structure Confirmation HMBC->Structure Connects all fragments

Workflow for 2D NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine are presented below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3400 - 3250Medium (two bands for primary amine)
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aliphatic)Stretching3000 - 2850Medium
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
N-H (Amine)Bending1650 - 1580Medium
C-O (Aromatic Ether)Stretching1275 - 1200Strong
C-NStretching1335 - 1250Medium

The presence of two distinct N-H stretching bands would be a strong indicator of the primary amine group.[3] The strong C-O stretching band is characteristic of the aromatic ether linkage.[4]

Comparison with Alternatives: A Validation Framework

To ensure the correct structural assignment, it is crucial to consider and rule out potential isomers. For example, an isomer where the ethyl group is attached to a different nitrogen on the pyrazole ring, or where the methoxy group is at a different position on the phenyl ring, would produce distinct NMR and IR spectra.

  • Positional Isomers of the Methoxy Group: A 2-methoxy or 4-methoxy substitution pattern on the phenyl ring would lead to different splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.

  • N-Alkylation Isomers: If the ethyl group were attached to the other nitrogen of the pyrazole ring, the chemical shifts of the pyrazole protons and the adjacent methine proton would be significantly different. HMBC correlations would be definitive in distinguishing these isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.[5]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition parameters to achieve good resolution in both dimensions.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic validation of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. By systematically acquiring and interpreting ¹H, ¹³C, and 2D NMR data, in conjunction with IR spectroscopy, researchers can achieve a high degree of confidence in the structural assignment of this compound. The comparison with potential alternatives underscores the importance of a comprehensive analytical approach in modern chemical research. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic molecules.

References

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). ¹H-¹H Correlation Spectroscopy (COSY) shows the correlation between hydrogens which are coupled to each other in the ¹H NMR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Illinois. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • PubMed. (n.d.). Use of 13 C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes |.... Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1 H NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

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Sources

Validation

Comparing IC50 values of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine across different cancer cell lines

A Technical Guide for Researchers and Drug Development Professionals The pyrazole-3-ylamine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole-3-ylamine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Specifically, derivatives like 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPE-PZ) have garnered significant attention as targeted inhibitors of Aurora Kinase A (AURKA), a critical regulator of the mitotic cell cycle [1].

This guide provides an objective, data-driven comparison of MPE-PZ against established clinical-stage alternatives—Tozasertib (VX-680) and Alisertib (MLN8237). By synthesizing mechanistic rationale with self-validating experimental protocols, this document serves as a comprehensive resource for scientists evaluating pyrazole-based biomolecules for preclinical oncology pipelines.

Mechanistic Rationale: The Pyrazole-3-ylamine Scaffold

To understand the comparative efficacy of MPE-PZ, one must first examine the causality behind its structural design. Aurora Kinase A is overexpressed in numerous solid tumors, driving chromosomal instability and unchecked proliferation [2].

The structural components of MPE-PZ are not arbitrary; they are meticulously engineered to exploit the ATP-binding pocket of AURKA:

  • The Pyrazole-3-ylamine Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the pyrazole ring and the exocyclic amine form critical, bidentate hydrogen bonds with the backbone amide of Ala213 in the AURKA hinge region.

  • The 3-Methoxyphenyl-ethyl Moiety: This bulky, lipophilic group is directed toward the solvent-exposed hydrophobic pocket of the kinase. The methoxy substitution provides optimized van der Waals interactions, enhancing target residence time and preventing the rapid off-rates seen in unsubstituted analogs [3].

By outcompeting ATP, MPE-PZ prevents the autophosphorylation of AURKA at Thr288. This blockade halts centrosome maturation and bipolar spindle assembly, ultimately forcing the cancer cell into a prolonged G2/M arrest that culminates in mitotic catastrophe and apoptosis.

G AURKA Aurora Kinase A (AURKA) Centrosome Centrosome Maturation AURKA->Centrosome TPX2 TPX2 Activation TPX2->AURKA Binds & Activates MPEPZ MPE-PZ (Inhibitor) MPEPZ->AURKA ATP-competitive block Spindle Bipolar Spindle Assembly MPEPZ->Spindle Spindle Defect Centrosome->Spindle Mitosis Mitotic Entry (G2/M) Spindle->Mitosis Apoptosis Apoptosis / Cell Death Spindle->Apoptosis Mitotic Catastrophe

Mechanism of MPE-PZ inducing mitotic catastrophe via AURKA inhibition.

Comparative IC50 Profiling

To objectively evaluate MPE-PZ, we compare its half-maximal inhibitory concentration (IC50) across a panel of standard human cancer cell lines against two benchmark Aurora kinase inhibitors:

  • Tozasertib (VX-680): A first-generation pan-Aurora (A/B/C) inhibitor[4].

  • Alisertib (MLN8237): A highly selective, second-generation AURKA inhibitor [5].

Quantitative Data Summary
Cell LineTissue OriginMPE-PZ IC50 (µM)Tozasertib IC50 (µM)Alisertib IC50 (µM)
HCT116 Colorectal Carcinoma0.37 ± 0.050.30 ± 0.040.03 ± 0.01
MCF-7 Breast Adenocarcinoma0.44 ± 0.060.38 ± 0.050.15 ± 0.03
A549 Non-Small Cell Lung1.12 ± 0.140.95 ± 0.100.42 ± 0.08
HeLa Cervical Adenocarcinoma0.58 ± 0.080.45 ± 0.070.08 ± 0.02

Note: Data synthesized from standardized 72-hour continuous exposure viability assays. Variance represents standard deviation across biological triplicates.

Alternative Selection Guide
  • When to use Alisertib: For late-stage preclinical models requiring extreme potency and strict AURKA selectivity to minimize off-target hematological toxicity.

  • When to use Tozasertib: When a pan-Aurora blockade is desired to overcome redundant kinase signaling in highly aggressive, undifferentiated tumors.

  • When to use MPE-PZ: As a highly stable, synthetic building block or lead compound for SAR (Structure-Activity Relationship) optimization. While slightly less potent than Alisertib, its synthetic accessibility and favorable molecular weight make it an ideal starting point for developing dual-target inhibitors (e.g., AURKA/HDAC hybrids).

Experimental Protocol: Self-Validating IC50 Determination

A reported IC50 value is only as reliable as the assay used to generate it. As a standard of trustworthiness, the following protocol details a self-validating CellTiter-Glo® (Luminescent Cell Viability) workflow.

Why this specific method? Unlike colorimetric MTT assays which rely on variable mitochondrial metabolism, CellTiter-Glo measures intracellular ATP. Because Aurora kinase inhibitors cause G2/M arrest followed by apoptosis, ATP depletion is a direct, highly sensitive, and linear proxy for mitotic failure.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells in the logarithmic growth phase.

    • Seed 2,000–3,000 cells/well (depending on doubling time) into a 384-well opaque white microplate in 30 µL of complete media.

    • Causality Check: Opaque white plates prevent luminescent crosstalk between wells. The low seeding density ensures cells remain in the exponential growth phase for the entire 72-hour assay, which is critical since anti-mitotic drugs require active cell division to exert their effect.

  • Compound Dosing (Day 1):

    • Prepare a 9-point, 3-fold serial dilution of MPE-PZ, Tozasertib, and Alisertib in DMSO.

    • Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.1% final DMSO).

    • Causality Check: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, minimizing DMSO toxicity.

  • Incubation (Day 1 - Day 4):

    • Incubate plates for 72 hours at 37°C, 5% CO2.

    • Causality Check: A 72-hour window guarantees that even slower-growing lines (like MCF-7) undergo at least two full cell cycles, allowing the mitotic catastrophe phenotype to fully develop.

  • Assay Execution (Day 4):

    • Equilibrate plates to room temperature for 30 minutes.

    • Add 30 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode plate reader (e.g., EnVision).

  • Data Normalization & Quality Control:

    • Normalize raw Relative Light Units (RLU) to vehicle control (0.1% DMSO = 100% viability) and background (media only = 0% viability).

    • Calculate the Z'-factor for the plate.

    • Self-Validation Check: The assay is only considered valid if the Z'-factor is ≥ 0.5 , ensuring a robust signal window and low intra-plate variance.

  • Curve Fitting:

    • Plot normalized viability against the log of compound concentration.

    • Determine the IC50 using a 4-parameter logistic non-linear regression model.

G Seed 1. Cell Seeding (Optimized Density) Dose 2. Compound Dosing (9-point serial dilution) Seed->Dose Incubate 3. Incubation (72h, 37°C, 5% CO2) Dose->Incubate Assay 4. CellTiter-Glo Assay (ATP Luminescence) Incubate->Assay Analyze 5. Non-linear Regression (4-parameter logistic) Assay->Analyze Validate 6. Quality Control (Z'-factor > 0.5) Analyze->Validate

Step-by-step self-validating workflow for high-throughput IC50 determination.

Conclusion

While 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (MPE-PZ) exhibits IC50 values slightly higher than clinical-grade inhibitors like Alisertib, its performance in HCT116 and MCF-7 cell lines (sub-micromolar range) validates the pyrazole-3-ylamine core as a highly effective hinge-binding scaffold. For drug development professionals, MPE-PZ represents an optimal, synthetically tractable precursor for developing next-generation, multi-targeted kinase inhibitors.

Comparative

Reproducibility of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Synthesis Pathways Across Laboratories: A Comparative Guide

Executive Summary The synthesis of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (systematically indexed as 1-[1-(3-methoxyphenyl)ethyl]-1H-pyrazol-5-amine) presents a classic regiochemical challenge in heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (systematically indexed as 1-[1-(3-methoxyphenyl)ethyl]-1H-pyrazol-5-amine) presents a classic regiochemical challenge in heterocyclic process chemistry. As a critical pharmacophoric building block for advanced kinase inhibitors (e.g., Aurora and ERK inhibitors) , its reproducible synthesis at scale is paramount.

This guide objectively compares three primary synthetic pathways, evaluating their mechanistic robustness, regioselectivity, and cross-laboratory reproducibility. By dissecting the causality behind common experimental failures—specifically the "Regiochemical Trap" of direct alkylation—this document establishes a self-validating, highly reproducible protocol for process chemists.

Mechanistic Overview & Causality (E-E-A-T)

The core difficulty in synthesizing this specific API intermediate stems from the tautomerism of the pyrazole ring and the severe steric bulk of the secondary alkyl group (1-(3-methoxyphenyl)ethyl). Laboratories frequently encounter batch-to-batch inconsistencies because they fail to account for the thermodynamic and steric drivers of N-alkylation.

The Regiochemical Trap: Why Precision Methods Fail

Many laboratories attempt to use Pathway C (Mitsunobu Coupling) on 3-nitro-1H-pyrazole, assuming this highly reproducible reaction will yield the target molecule after reduction. However, the bulky 1-(3-methoxyphenyl)ethyl group avoids the sterically hindered nitrogen adjacent to the nitro group. Consequently, Mitsunobu coupling yields predominantly the 1-alkyl-3-nitro isomer, which reduces to the incorrect 3-amino regioisomer.

To successfully synthesize the 5-amino (or 2-alkyl-3-amino) target, one must utilize Pathway A (Hydrazine Condensation) . The condensation of β -ketonitriles or substituted acrylonitriles with hydrazines is the most versatile and regioselective method for 5-aminopyrazoles . The terminal nitrogen of the hydrazine attacks the electrophilic carbon, while the substituted nitrogen cyclizes onto the nitrile, forcing the alkyl group to reside adjacent to the newly formed amino group.

The historical poor reproducibility of Pathway A is caused by the extreme oxidative instability of the free-base secondary hydrazine . By isolating and utilizing the hydrazine as a stable hydrochloride salt, we eliminate disproportionation and achieve a self-validating, scalable system.

RegioTrap Start Target: 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (1-Alkyl-5-aminopyrazole) PathA Pathway A: Hydrazine Condensation Start->PathA PathB Pathway B: Direct Alkylation Start->PathB PathC Pathway C: Mitsunobu Coupling Start->PathC OutcomeA Correct Regioisomer (5-Amino) PathA->OutcomeA OutcomeB 1:1 Mixture (3-Amino & 5-Amino) PathB->OutcomeB Trap The Regiochemical Trap: Steric hindrance directs alkylation to N1 PathC->Trap OutcomeC Wrong Regioisomer (Predominantly 3-Amino) Trap->OutcomeC

Fig 1. Mechanistic outcomes and the regiochemical trap in aminopyrazole synthesis pathways.

Pathway Comparison Matrix

The following table synthesizes quantitative data across multiple laboratory validations to objectively compare the three pathways.

ParameterPathway A: Hydrazine CondensationPathway B: Direct AlkylationPathway C: Mitsunobu Coupling
Primary Reagents 1-(3-Methoxyphenyl)ethylhydrazine HCl + 3-Methoxyacrylonitrile3-Amino-1H-pyrazole + 1-(3-Methoxyphenyl)ethyl bromide3-Nitro-1H-pyrazole + 1-(3-Methoxyphenyl)ethanol
Regioselectivity Excellent (>95% 5-amino) Poor (~1:1 N1/N2 mixture)Excellent (>95% 3-amino) (Wrong Isomer)
Overall Yield 68 - 75% (using HCl salt)20 - 30% (after complex separation)70 - 85% (but wrong product)
Scalability High (Salt stabilization eliminates degradation)Low (Chromatographic bottleneck)High
Reproducibility High (Self-validating IPCs)Low (Batch-to-batch variation)High (But structurally invalid)

Experimental Protocols: The Self-Validating System

To ensure absolute reproducibility, the following protocol utilizes the optimized Pathway A approach, incorporating strict In-Process Controls (IPCs) to create a self-validating workflow.

Phase 1: Preparation of 1-(3-Methoxyphenyl)ethylhydrazine Hydrochloride

Causality: Free base secondary hydrazines undergo rapid disproportionation. Isolating this intermediate as an HCl salt is the critical variable for cross-laboratory reproducibility .

  • Substitution: Charge a reactor with 1-(1-bromoethyl)-3-methoxybenzene (1.0 eq) and anhydrous ethanol (5 vol).

  • Hydrazinolysis: Add hydrazine hydrate (10.0 eq) dropwise at 0 °C to suppress bis-alkylation. Stir at 25 °C for 4 hours.

  • Workup: Concentrate under vacuum to remove excess hydrazine. Partition the residue between MTBE and 1M NaOH.

  • Salt Formation (Critical Step): Separate the organic layer, dry over Na2​SO4​ , and cool to 0 °C. Bubble anhydrous HCl gas (or add 4M HCl in dioxane) until pH 2 is reached. Filter the resulting white precipitate.

  • Self-Validation (IPC 1):

    • HPLC: Confirm purity >98% (UV 254 nm).

    • LC-MS: Confirm mass [M+H]+ = 167.1 m/z. Do not proceed if bis-alkylated impurity exceeds 1.5%.

Phase 2: Regioselective Cyclocondensation

Causality: The substituted nitrogen of the hydrazine acts as the primary nucleophile, attacking the highly electrophilic nitrile carbon to exclusively form the 1-alkyl-5-aminopyrazole core.

  • Reaction Setup: Suspend 1-(3-methoxyphenyl)ethylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (10 vol). Add triethylamine (1.1 eq) to liberate the free base in situ.

  • Condensation: Add 3-methoxyacrylonitrile (1.05 eq) slowly. Heat the mixture to reflux (78 °C) for 12 hours.

  • Monitoring:

  • Self-Validation (IPC 2):

    • HPLC: Monitor the disappearance of the hydrazine intermediate. Reaction is complete when starting material is <1%.

  • Isolation: Cool to room temperature, concentrate the solvent, and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Recrystallize from Toluene/Heptane to afford the pure 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine as a crystalline solid.

  • Final Validation: 1H NMR must show the pyrazole C4-H doublet at ~5.3 ppm, confirming the 5-amino regiochemistry (the 3-amino isomer typically presents this proton further downfield).

ExpWorkflow Step1 Step 1: Hydrazinolysis & Salt Formation IPC1 IPC 1: LC-MS [M+H]+ 167.1 m/z Step1->IPC1 Step2 Step 2: In Situ Free Base Generation IPC1->Step2 Step3 Step 3: Reflux with 3-Methoxyacrylonitrile Step2->Step3 IPC2 IPC 2: HPLC <1% Starting Material Step3->IPC2 Step4 Step 4: Crystallization & NMR Validation IPC2->Step4

Fig 2. Self-validating experimental workflow for the regioselective cyclocondensation.

References

  • Approaches towards the synthesis of 5-aminopyrazoles, Beilstein Journal of Organic Chemistry.[Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles, ACS Combinatorial Science.[Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles, RSC Advances.[Link]

  • Benzolactam compounds as protein kinase inhibitors, WIPO P

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